molecular formula C17H20ClN3 B000932 Antazoline Hydrochloride CAS No. 2508-72-7

Antazoline Hydrochloride

Cat. No.: B000932
CAS No.: 2508-72-7
M. Wt: 301.8 g/mol
InChI Key: SWKDMSRRIBZZAY-UHFFFAOYSA-N
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Description

Antazoline hydrochloride is a first-generation ethylenediamine-derived antihistamine with anticholinergic properties, serving as a selective histamine H1 receptor antagonist . By competitively blocking the H1 receptor, it inhibits the biological effects of endogenous histamine, such as vasodilation and increased vascular permeability, providing a fundamental tool for studying allergic response pathways in vitro . This compound is a versatile agent in biomedical research, with applications extending beyond its classical antihistaminic role. Emerging research highlights its significant repurposing potential. Studies indicate potent antiviral activity against Hepatitis B Virus (HBV), demonstrating a dose-dependent inhibitory effect on HBV DNA in cellular models . Furthermore, it exhibits pronounced antiarrhythmic properties, functioning as a class IA agent to rapidly convert recent-onset atrial fibrillation by modulating myocardial sodium and potassium ion channels and increasing the effective refractory period of cardiac tissues . Key Research Applications: • Immunology & Allergy Research: A reference standard for studying H1 receptor antagonism and mast cell-mediated allergic reactions . • Virology: Investigation of novel antiviral compounds against Hepatitis B Virus . • Cardiovascular Research: Exploration of mechanisms for acute pharmacological cardioversion of atrial arrhythmias . • Neuroscience: A ligand with anticholinergic properties for studying the cholinergic system . For Research Use Only (RUO) this compound is strictly for research applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKDMSRRIBZZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91-75-8 (Parent)
Record name Antazoline hydrochloride [USP]
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DSSTOX Substance ID

DTXSID1047782
Record name Antazoline hydrochloride
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Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2508-72-7
Record name Antazoline hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antazoline hydrochloride [USP]
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Record name Antazoline hydrochloride
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Record name Antazoline hydrochloride
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Record name ANTAZOLINE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Antazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline hydrochloride, a first-generation antihistamine, has a rich history of therapeutic application, primarily in the management of allergic conjunctivitis and rhinitis. This technical guide provides a comprehensive overview of its synthesis, discovery, and mechanism of action. It details a robust synthesis pathway, presents key physicochemical properties in a structured format, and elucidates its interaction with the histamine H1 receptor through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

Antazoline was first synthesized in the mid-20th century during a period of intensive research focused on the development of compounds capable of counteracting the effects of histamine, a key mediator of allergic responses. Initially recognized for its potent antihistaminic and anticholinergic properties, it quickly found clinical application in the treatment of allergic conditions.[1] Belonging to the ethylenediamine class of first-generation H1 receptor antagonists, a notable characteristic of antazoline is its ability to cross the blood-brain barrier, which accounts for its sedative effects.[1]

Physicochemical Properties

This compound is a white or almost white crystalline powder.[2][3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₀ClN₃[2]
Molecular Weight 301.8 g/mol [4]
Melting Point 238 °C[3]
Solubility Sparingly soluble in water; Soluble in alcohol; Slightly soluble in methylene chloride. Soluble in DMSO (≥ 53 mg/mL).[2][3]
IUPAC Name N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride[4]
CAS Number 2508-72-7[2][4]
pKa Data not available in search results
LogP Data not available in search results

Synthesis Pathway

The predominant and industrially relevant synthesis of this compound involves the condensation of N-benzylaniline with 2-chloromethylimidazoline hydrochloride.

Antazoline_Synthesis cluster_reactants Reactants N_benzylaniline N-Benzylaniline intermediate Antazoline (free base) N_benzylaniline->intermediate Condensation two_chloromethylimidazoline 2-Chloromethylimidazoline hydrochloride two_chloromethylimidazoline->intermediate product This compound intermediate->product Acidification HCl HCl HCl->product

A high-level overview of the this compound synthesis pathway.
Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • N-Benzylaniline

  • 2-Chloromethylimidazoline hydrochloride

  • Ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Hydrochloric acid (dilute)

Procedure:

  • Reaction Setup: In a reaction vessel equipped for heating and stirring, combine 45.8 parts by weight of N-benzylaniline and 15.4 parts by weight of 2-chloromethylimidazoline hydrochloride in 150 parts of ethanol.

  • Heating: Heat the mixture in an oil bath to a temperature of 100-110°C.

  • Reaction Time: Maintain the reaction at this temperature for a period of 3 hours after the alcohol has been distilled off.

  • Work-up:

    • Allow the reaction mass to cool.

    • Triturate the residue with water and 10 parts of sodium bicarbonate.

    • Extract any unconsumed N-benzylaniline with diethyl ether.

    • Neutralize the aqueous solution with dilute hydrochloric acid.

  • Isolation:

    • Evaporate the neutralized aqueous solution to dryness.

    • Extract the resulting residue with alcohol to obtain 2-(N-phenyl-N-benzylaminomethyl)imidazoline hydrochloride.

  • Purification: The crude product can be further purified by recrystallization to yield colorless crystals with a melting point of 227-229°C.[2]

Quantitative Data:

While the provided source outlines the relative parts of reactants, it does not specify molar equivalents or the final percentage yield of the reaction. For researchers aiming to replicate or optimize this synthesis, it is recommended to calculate the molar ratios based on the molecular weights of the reactants and to quantify the final product to determine the reaction yield.

Mechanism of Action: Histamine H1 Receptor Inverse Agonism

This compound exerts its therapeutic effects primarily through its interaction with the histamine H1 receptor. It is classified as a first-generation H1 receptor antagonist, and more specifically, it acts as an inverse agonist.[1]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (Inactive) Histamine->H1R Binds and Activates Antazoline Antazoline Antazoline->H1R Binds and Stabilizes (Inverse Agonist) H1R_active Histamine H1 Receptor (Active) Allergic_Response Downstream Cellular Effects (Allergic Response) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca2_release->Allergic_Response PKC->Allergic_Response

The signaling pathway of the Histamine H1 receptor and the inhibitory action of Antazoline.
Downstream Effects of Inverse Agonism

As an inverse agonist, antazoline not only blocks the binding of histamine to the H1 receptor but also stabilizes the receptor in its inactive conformation. This has two key consequences:

  • Inhibition of Histamine-Mediated Signaling: By preventing histamine from activating the H1 receptor, antazoline blocks the subsequent activation of the Gq protein and phospholipase C. This, in turn, inhibits the production of the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). The lack of IP3 production prevents the release of calcium from the endoplasmic reticulum, and the absence of DAG prevents the activation of protein kinase C. The culmination of these events is the suppression of the cellular processes that lead to the symptoms of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[5]

  • Reduction of Basal Receptor Activity: Unlike a neutral antagonist which only blocks the agonist, an inverse agonist can reduce the constitutive activity of the receptor that may be present even in the absence of histamine. This can lead to a more profound suppression of the signaling pathway.

Conclusion

This compound remains a significant molecule in the landscape of antihistamine therapy. Its synthesis, while established, offers opportunities for process optimization and green chemistry approaches. A thorough understanding of its mechanism of action as a histamine H1 receptor inverse agonist is crucial for its appropriate clinical use and for the development of novel therapeutics targeting the histaminergic system. This technical guide provides a foundational resource for professionals in the field, summarizing key data and experimental knowledge to facilitate further research and development.

References

Antazoline Hydrochloride mechanism of action as a histamine H1 receptor antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Antazoline Hydrochloride as a Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation ethylenediamine derivative antihistamine, exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.[1][2] This document provides a detailed examination of the molecular mechanisms underpinning Antazoline's action, the signaling pathways it modulates, and the experimental methodologies used for its characterization. By competitively binding to the H1 receptor, Antazoline prevents the downstream signaling cascade initiated by histamine, thereby mitigating the physiological manifestations of type I hypersensitivity reactions.[3][4] This guide synthesizes quantitative binding and functional data, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Antazoline and the Histamine H1 Receptor

Antazoline is a first-generation H1 receptor antagonist recognized for its therapeutic utility in allergic conditions such as allergic conjunctivitis and rhinitis.[3][5] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to sedative effects in the central nervous system (CNS).[3][6] Antazoline also exhibits anticholinergic and antiarrhythmic properties.[6][7]

The primary target of Antazoline is the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic inflammatory response.[4][8] Histamine, released from mast cells and basophils during an allergic reaction, binds to H1 receptors on various cell types, including those in smooth muscle and vascular endothelium.[9] This interaction triggers a cascade of events leading to the classic symptoms of allergy: vasodilation, increased capillary permeability, itching, and smooth muscle contraction.[3][9]

Molecular Mechanism of Action

Antazoline functions as a competitive antagonist and inverse agonist at the histamine H1 receptor.[6][9] Its core mechanism involves the following key steps:

  • Receptor Binding: Antazoline selectively binds to the histamine H1 receptor.[4][10] This binding is reversible and competitive, meaning Antazoline and histamine vie for the same binding site on the receptor.[7]

  • Inhibition of Histamine Action: By occupying the receptor's binding site, Antazoline effectively blocks histamine from attaching and activating it.[3] This blockade prevents the conformational change in the receptor that is necessary to initiate intracellular signaling.

  • Inverse Agonism: Many first-generation antihistamines, including likely Antazoline, function as inverse agonists.[6][9] This means that in addition to blocking the agonist (histamine), they also reduce the receptor's basal, constitutive activity, further stabilizing it in an inactive state.

This antagonism of the H1 receptor is the primary mechanism through which Antazoline alleviates the symptoms of allergic reactions.[2]

H1 Receptor Signaling Pathway and its Inhibition by Antazoline

The activation of the histamine H1 receptor by its endogenous ligand, histamine, initiates a well-defined intracellular signaling cascade. Antazoline's therapeutic efficacy is derived from its ability to halt this pathway at its inception.

Standard H1 Receptor Activation:

  • G-Protein Coupling: The H1 receptor is coupled to the Gq/11 family of G-proteins.[8]

  • PLC Activation: Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][13]

    • DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

This cascade ultimately leads to physiological responses such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[3][9]

Inhibition by Antazoline: Antazoline, by binding to the H1 receptor and preventing its activation by histamine, effectively blocks the entire Gq/PLC/IP3-Ca2+ signaling pathway. This prevents the rise in intracellular calcium and the activation of PKC, thereby averting the downstream allergic and inflammatory responses.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq_inactive Gq Protein (Inactive, GDP-bound) H1R_active->Gq_inactive Activates Gq_active Gq Protein (Active, GTP-bound) Gq_inactive->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PLC_active PLC (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->PKC_activation Response Allergic Response (Vasodilation, Itching, etc.) PKC_activation->Response Histamine Histamine Histamine->H1R_inactive Binds Antazoline Antazoline Antazoline->H1R_inactive Binds & Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antazoline Inhibition.

Quantitative Pharmacological Data

The interaction of Antazoline with histamine receptors has been quantified through various assays. While specific Ki values for Antazoline at the H1 receptor are not as commonly cited as for newer antihistamines, comparative data highlights its receptor interaction profile.

CompoundReceptorParameterValueSpeciesReference
Antazoline H1H2:H1 Affinity Ratio1163Rodent[14]
Antazoline H1H3:H1 Affinity Ratio1110Rodent[14]
MepyramineH1KD0.4 nMHamster[15]
(+)-ChlorpheniramineH1KD1.2 nMHamster[15]

This table illustrates Antazoline's relative selectivity for the H1 receptor compared to H2 and H3 receptors. For context, dissociation constants (KD) of other common H1 antagonists are provided.

Key Experimental Protocols

The characterization of Antazoline as an H1 receptor antagonist relies on a suite of established in vitro assays.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the affinity of Antazoline for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of Antazoline.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the human H1 receptor (e.g., HEK293T cells transfected with H1R) in a binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[16] Centrifuge to pellet the membranes and determine the protein concentration.

  • Competitive Binding: In assay tubes, incubate the membrane homogenate with a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine).[16]

  • Incubation: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (excess of a different unlabeled antagonist, e.g., mianserin).[16] Incubate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Antazoline concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of Antazoline that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Radioligand_Binding_Workflow A Prepare H1R-expressing cell membranes B Incubate membranes with [³H]-mepyramine and varying concentrations of Antazoline A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity using scintillation counting C->D E Plot competition curve (Binding vs. [Antazoline]) D->E F Calculate IC₅₀ and Ki values E->F

Caption: Workflow for a Radioligand Binding Assay.
Calcium Imaging Assay (for Functional Antagonism)

This functional assay measures how effectively Antazoline blocks histamine-induced increases in intracellular calcium.

Objective: To determine the functional potency of Antazoline in inhibiting H1 receptor signaling.

Methodology:

  • Cell Culture: Plate cells endogenously or recombinantly expressing the H1 receptor (e.g., HeLa, DDT1MF-2) onto glass-bottom dishes.[13][17]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).[13][18] This allows the dye to enter the cells.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation & Imaging: Place the dish on a fluorescence microscope stage.[19][20] Begin recording fluorescence intensity over time. Add a fixed concentration of histamine to stimulate the H1 receptors.

  • Data Acquisition: Continuously record the fluorescence signal before and after the addition of histamine. The signal intensity is proportional to the intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence change in response to histamine at each Antazoline concentration. Plot the histamine response against the logarithm of the Antazoline concentration to generate a dose-response curve and determine the IC50 for functional inhibition.

Calcium_Imaging_Workflow A Culture H1R-expressing cells on glass-bottom dish B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with varying concentrations of Antazoline B->C D Stimulate with Histamine while recording fluorescence C->D E Measure peak fluorescence (proportional to [Ca²⁺]i) D->E F Plot dose-response curve and calculate IC₅₀ E->F

Caption: Workflow for a Calcium Imaging Functional Assay.
Inositol Phosphate (IP) Accumulation Assay (for Functional Antagonism)

This assay directly measures the production of a key second messenger in the H1 signaling cascade.

Objective: To quantify Antazoline's ability to inhibit histamine-stimulated IP production.

Methodology:

  • Cell Labeling: Culture H1R-expressing cells (e.g., HeLa, 1321N1 astrocytoma cells) in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.[17][21]

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. Lithium chloride (LiCl) is crucial as it inhibits inositol monophosphatase, causing the accumulation of inositol phosphates (IPs) which can then be measured.[17]

  • Antagonist & Agonist Treatment: Add varying concentrations of this compound, followed by a fixed concentration of histamine to stimulate the cells. Incubate for a defined time (e.g., 15-30 minutes).

  • Extraction: Terminate the reaction by adding a cold acid (e.g., trichloroacetic acid).[21]

  • IP Separation: Separate the water-soluble inositol phosphates from the lipids. The IPs can be isolated using anion-exchange chromatography columns.[22]

  • Quantification: Elute the total [3H]-inositol phosphates and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the data and plot the amount of [3H]-IPs accumulated against the logarithm of the Antazoline concentration to determine the IC50 for the inhibition of IP production.

IP_Assay_Workflow A Label H1R-expressing cells with [³H]-myo-inositol B Pre-incubate with LiCl to block IP degradation A->B C Add Antazoline, then stimulate with Histamine B->C D Terminate reaction and extract soluble inositol phosphates C->D E Isolate IPs using anion-exchange chromatography D->E F Quantify [³H]-IPs via scintillation counting and analyze data E->F

Caption: Workflow for an Inositol Phosphate (IP) Accumulation Assay.

Conclusion

This compound operates as a potent and selective antagonist of the histamine H1 receptor. Its mechanism of action is centered on competitive and reversible binding to the receptor, thereby preventing histamine-induced activation of the Gq/11-PLC-IP3/DAG signaling cascade. This blockade of second messenger production and subsequent intracellular calcium release effectively abrogates the cellular responses that underlie allergic symptoms. The pharmacological profile of Antazoline has been thoroughly characterized using a combination of radioligand binding assays to determine its affinity and functional assays, such as calcium imaging and inositol phosphate accumulation, to confirm its antagonistic potency. This comprehensive understanding of its molecular mechanism continues to support its clinical use and provides a foundational model for the study of first-generation antihistamines.

References

An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity Profile of Antazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation antihistamine, is recognized for its therapeutic effects in allergic conditions. Beyond its primary antagonism of the histamine H1 receptor, antazoline exhibits a complex pharmacological profile, interacting with a range of other receptor systems. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of antazoline hydrochloride. It is designed to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of its mechanism of action and potential off-target effects.

Introduction

Antazoline is an ethylenediamine derivative classified as a first-generation H1 receptor antagonist.[1][2] Its clinical applications include the symptomatic relief of nasal congestion and allergic conjunctivitis.[2][3] Like many first-generation antihistamines, antazoline's pharmacological activity is not confined to the histamine H1 receptor. It is known to possess anticholinergic properties and, due to its imidazoline structure, interacts with imidazoline receptors.[4][5] This multifaceted receptor engagement contributes to both its therapeutic efficacy and potential side-effect profile. A thorough understanding of its binding affinities across various receptor families is therefore essential for predicting its physiological effects and for the development of more selective therapeutic agents.

Receptor Binding Affinity and Selectivity Profile

The binding affinity of this compound has been characterized at several key receptor families. The following table summarizes the available quantitative data, primarily expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)pKiReference(s)
Histamine H1---Data not found--
Muscarinic M (non-selective)BovineCerebral Cortex[3H]QNB1,1006.0[6] (from initial search)
Imidazoline I1---Data not found--
Imidazoline I2---Data not found--
Adrenergic α1---Data not found--
Adrenergic α2Rat--No activity-[7]

Further literature review is required to populate the missing data points for a comprehensive profile.

Experimental Protocols

The determination of receptor binding affinities relies on robust and reproducible experimental methodologies. The most common technique is the radioligand binding assay, which measures the displacement of a radioactively labeled ligand from its receptor by the test compound (antazoline). Below are generalized protocols for the key receptor families of interest.

Histamine H1 Receptor Binding Assay

A common method for characterizing H1 receptor binding is through a competitive radioligand binding assay using [3H]pyrilamine (mepyramine).[8][9][10]

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human H1 receptor (e.g., HEK293 cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).[11]

  • Radioligand: [3H]pyrilamine (mepyramine).

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 1 µM mianserin).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]pyrilamine (typically near its Kd value), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of antazoline that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Imidazoline Receptor Binding Assay

The binding of antazoline to imidazoline receptors can be assessed using radioligands such as [3H]clonidine for I1 sites and [3H]idazoxan for I2 sites.[12][13][14]

Objective: To determine the binding affinity (Ki) of this compound for I1 and I2 imidazoline receptors.

Materials:

  • Receptor Source: Tissues rich in imidazoline receptors, such as bovine adrenal medullary membranes for I1 sites or rabbit kidney for I2 sites.[12][14]

  • Radioligand: [3H]clonidine (for I1) or [3H]idazoxan (for I2). To distinguish I1 binding from α2-adrenoceptor binding when using [3H]clonidine, assays are often performed in the presence of a high concentration of an α-adrenergic masking agent like norepinephrine.[15]

  • Non-specific Binding Control: A high concentration of an appropriate unlabeled ligand (e.g., cirazoline for I1, idazoxan for I2).[16]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl with 1 mM EDTA, pH 7.4.

  • Filtration System and Scintillation Counter.

Procedure: The procedure is analogous to the H1 receptor binding assay, with appropriate adjustments for the specific receptor source, radioligand, and incubation conditions.

Adrenergic Receptor Binding Assay

The affinity of antazoline for α-adrenergic receptors can be determined using radioligands like [3H]prazosin for α1 receptors.[17][18][19]

Objective: To determine the binding affinity (Ki) of this compound for α-adrenergic receptor subtypes.

Materials:

  • Receptor Source: Tissues or cell lines expressing specific α-adrenergic receptor subtypes (e.g., rat brain membranes).

  • Radioligand: [3H]prazosin for α1 receptors.

  • Non-specific Binding Control: A high concentration of an unlabeled α-adrenergic antagonist (e.g., phentolamine).[18]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer, Filtration System, and Scintillation Counter.

Procedure: The experimental workflow follows the general principles of a competitive radioligand binding assay as described above.

Muscarinic Receptor Binding Assay

The anticholinergic properties of antazoline can be quantified by its binding affinity to muscarinic acetylcholine receptors, often using the non-selective antagonist [3H]quinuclidinyl benzilate ([3H]QNB).

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Receptor Source: Tissues with high muscarinic receptor density (e.g., rat brain) or cell lines expressing individual muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]quinuclidinyl benzilate ([3H]QNB).

  • Non-specific Binding Control: A high concentration of a potent muscarinic antagonist (e.g., 1 µM atropine).[5]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer, Filtration System, and Scintillation Counter.

Procedure: The assay is conducted following the general protocol for competitive radioligand binding assays.

Signaling Pathways and Experimental Workflows

The interaction of antazoline with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for a radioligand binding assay and the known signaling pathways associated with the receptors targeted by antazoline.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (Tissues/Cells) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Stock Radioligand->Incubation Test_Compound Test Compound (Antazoline HCl) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound vs. Free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis Antazoline_Signaling_Pathways cluster_H1 Histamine H1 Receptor cluster_I1 Imidazoline I1 Receptor cluster_Adrenergic α1-Adrenergic Receptor cluster_Muscarinic Muscarinic Receptors (M1, M3, M5) Antazoline_H1 Antazoline H1R H1 Receptor Antazoline_H1->H1R Antagonism Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Antazoline_I1 Antazoline I1R I1 Receptor Antazoline_I1->I1R Binds to PC_PLC PC-PLC I1R->PC_PLC Activates DAG_I1 DAG PC_PLC->DAG_I1 Generates Antazoline_A1 Antazoline A1R α1 Receptor Antazoline_A1->A1R Potential Interaction Gq_11_A1 Gq/11 A1R->Gq_11_A1 PLC_A1 Phospholipase C Gq_11_A1->PLC_A1 IP3_DAG_A1 IP3 & DAG PLC_A1->IP3_DAG_A1 Ca_PKC_A1 Ca²⁺ & PKC IP3_DAG_A1->Ca_PKC_A1 Antazoline_M Antazoline MR M1/M3/M5 Receptors Antazoline_M->MR Antagonism Gq_11_M Gq/11 MR->Gq_11_M PLC_M Phospholipase C Gq_11_M->PLC_M IP3_DAG_M IP3 & DAG PLC_M->IP3_DAG_M Ca_PKC_M Ca²⁺ & PKC IP3_DAG_M->Ca_PKC_M

References

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Antazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride is a first-generation antihistamine that has garnered renewed interest for its potential therapeutic applications beyond its traditional use in allergic conditions.[1] Notably, it has demonstrated antiarrhythmic and antiviral properties in preclinical and clinical settings. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining appropriate dosing regimens and predicting a drug's efficacy and safety. Preclinical studies, primarily in rodent models, have begun to elucidate the pharmacokinetic characteristics of antazoline.

Quantitative Pharmacokinetic Parameters

A study in rats following a single intravenous (IV) administration of 10 mg/kg this compound provides the most comprehensive preclinical pharmacokinetic data available to date.[2]

ParameterValueSpeciesDoseRoute of AdministrationCitation
Elimination Half-life (t½) 3.53 hRat10 mg/kgIntravenous[2]
Excretion (Urine) ~61.8% of dose (within 72 h)Rat10 mg/kgIntravenous[2]
Excretion (Bile) ~14.2% of dose (within 24 h)Rat10 mg/kgIntravenous[2]
Excretion (Feces) ~5.9% of dose (within 72 h)Rat10 mg/kgIntravenous[2]
Metabolism

In vitro studies have identified the primary metabolic pathways of antazoline. The metabolism is mainly hepatic, with cytochrome P450 enzymes playing a key role.

  • Primary Metabolizing Enzyme: CYP2D6 is the main enzyme responsible for the metabolism of antazoline.

  • Minor Contributor: CYP2C19 also contributes to a lesser extent.

The metabolism of antazoline involves multiple transformation pathways, leading to the formation of various metabolites.

Pharmacodynamics

Pharmacodynamics examines the biochemical and physiological effects of a drug on the body. This compound exhibits a range of pharmacodynamic activities, including its primary antihistaminic effect, as well as notable antiarrhythmic and antiviral properties.

Antihistaminic Activity

Antazoline acts as a histamine H1 receptor antagonist.[4] It competitively binds to H1 receptors, preventing histamine from eliciting its pro-inflammatory effects. While a precise and consistently reported Ki value from a dedicated preclinical binding assay is not available in the reviewed literature, its antagonist activity at this receptor is well-established.

Antiarrhythmic Activity

Preclinical studies have demonstrated the antiarrhythmic potential of antazoline, particularly in the context of atrial and ventricular arrhythmias.

EffectConcentrationPreclinical ModelCitation
Suppression of Atrial Fibrillation20 µmol/LIsolated Langendorff-perfused rabbit hearts[1]
Complete Suppression of Torsades de PointesNot specifiedExperimental models of acquired long-QT syndrome

Note: A full dose-response curve for the antiarrhythmic effects of antazoline in preclinical models is not available in the reviewed literature.

Antiviral Activity

Recent research has highlighted the potential of antazoline as an antiviral agent, specifically against the Hepatitis B virus (HBV).

ParameterValueCell LineCitation
EC50 (HBV DNA reduction) 2.910 µmol/LHepAD38[5]
EC50 (HBV DNA reduction) 2.349 µmol/LHuh7[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the cited studies on this compound.

Intravenous Pharmacokinetic Study in Rats

This protocol describes the procedures for a pharmacokinetic study in rats following intravenous administration of this compound.

1. Animal Model:

  • Species: Sprague-Dawley rats.[2]

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are fasted overnight before the experiment.

2. Drug Administration:

  • A solution of this compound is administered as a single bolus injection via the lateral tail vein.[2][7]

  • The dose administered in the key cited study was 10 mg/kg.[2]

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]

  • Blood is collected into heparinized tubes and centrifuged to separate the plasma.

  • Plasma samples are stored at -20°C or lower until analysis.

4. Bioanalysis:

  • Plasma concentrations of antazoline are determined using a validated analytical method, such as reversed-phase ion-pair high-performance liquid chromatography (HPLC).[2]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including elimination half-life, are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow for Rat IV Pharmacokinetic Study

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_prep Sprague-Dawley Rats (Fasted Overnight) admin Intravenous Administration (10 mg/kg via tail vein) animal_prep->admin drug_prep Antazoline HCl Solution (for IV injection) drug_prep->admin sampling Serial Blood Sampling (Jugular vein at various time points) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-20°C) processing->storage bioanalysis HPLC Analysis (Quantification of Antazoline) storage->bioanalysis pk_analysis Pharmacokinetic Modeling (Calculation of t½, etc.) bioanalysis->pk_analysis

Workflow for intravenous pharmacokinetic study in rats.

Langendorff-Perfused Rabbit Heart Model for Arrhythmia Studies

This ex vivo model allows for the investigation of the direct electrophysiological effects of drugs on the heart, independent of systemic influences.

1. Heart Isolation and Perfusion:

  • New Zealand White rabbits are anesthetized, and their hearts are rapidly excised.[9][10]

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit solution at a constant pressure and temperature (e.g., 70-80 mmHg and 37°C).[9][10]

2. Electrophysiological Recordings:

  • Monophasic action potentials (MAPs) are recorded from the atrial and/or ventricular epicardium using specialized electrodes to measure action potential duration (APD) and effective refractory period (ERP).[10]

  • A pseudo-electrocardiogram (ECG) is also recorded.[9]

3. Arrhythmia Induction:

  • Arrhythmias, such as atrial fibrillation or ventricular fibrillation, are induced by programmed electrical stimulation (e.g., burst pacing).[1]

  • In some protocols, arrhythmogenic conditions are enhanced by the infusion of agents like acetylcholine and isoproterenol.[1]

4. Drug Administration:

  • This compound is infused into the perfusate at a specified concentration (e.g., 20 µmol/L) to assess its effect on arrhythmia inducibility and electrophysiological parameters.[1]

Langendorff-Perfused Rabbit Heart Experimental Setup

G cluster_setup Setup cluster_recording Recording & Stimulation cluster_intervention Intervention heart Isolated Rabbit Heart langendorff Langendorff Apparatus heart->langendorff map_electrodes MAP Electrodes (APD, ERP) heart->map_electrodes records ecg Pseudo-ECG heart->ecg records langendorff->heart perfusate Krebs-Henseleit Solution (Oxygenated, 37°C) perfusate->langendorff stimulator Pacing Electrode (Arrhythmia Induction) stimulator->heart stimulates drug_infusion Antazoline HCl Infusion drug_infusion->perfusate

Diagram of the Langendorff-perfused rabbit heart setup.

Hepatitis B Virus (HBV) Inhibition Assay

This in vitro assay is used to determine the antiviral activity of compounds against HBV.

1. Cell Culture:

  • Hepatoma cell lines that support HBV replication, such as HepAD38 or Huh7 cells, are cultured in appropriate media.[5]

2. Compound Treatment:

  • Cells are treated with various concentrations of this compound.

3. HBV DNA Quantification:

  • After a defined incubation period (e.g., 72 hours), the extracellular supernatant is collected.

  • HBV DNA is extracted from the supernatant.

  • The amount of HBV DNA is quantified using real-time quantitative polymerase chain reaction (qPCR).[11]

4. EC50 Determination:

  • The half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.

HBV Inhibition Assay Workflow

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cells HBV-replicating Cells (e.g., HepAD38, Huh7) treatment Incubate with various concentrations of Antazoline HCl cells->treatment collection Collect Supernatant treatment->collection extraction Extract HBV DNA collection->extraction quantification qPCR for HBV DNA extraction->quantification calculation Calculate EC50 quantification->calculation

Workflow for determining the anti-HBV activity of Antazoline.

Signaling Pathway

Histamine H1 Receptor Signaling

Antazoline's primary mechanism of action as an antihistamine involves the blockade of the H1 receptor, thereby inhibiting the downstream signaling cascade initiated by histamine.

Histamine H1 Receptor Antagonism by Antazoline

G antazoline Antazoline h1_receptor H1 Receptor antazoline->h1_receptor blocks histamine Histamine histamine->h1_receptor activates plc Phospholipase C (PLC) h1_receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc inflammation Inflammatory Response (e.g., vasodilation, increased permeability) ca_release->inflammation pkc->inflammation

Antazoline blocks histamine-induced H1 receptor signaling.

Conclusion

The preclinical data on this compound highlight its multifaceted pharmacological profile. While its pharmacokinetic properties are beginning to be understood, particularly following intravenous administration in rats, further studies are needed to fully characterize its oral bioavailability and to establish a comprehensive pharmacokinetic profile across different preclinical species. The pharmacodynamic effects, including its potent antiarrhythmic and antiviral activities, are promising and warrant further investigation to elucidate the underlying mechanisms and to define the dose-response relationships. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals to design and execute further studies aimed at exploring the full therapeutic potential of this compound.

References

Antazoline Hydrochloride: A Technical Guide to its Anticholinergic and Antiarrhythmic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class.[1] While primarily known for its histamine H1 receptor antagonism used in treating allergic conjunctivitis and nasal congestion, it possesses significant anticholinergic and antiarrhythmic properties.[1][2][3] Its antiarrhythmic effects, in particular, have garnered renewed interest, positioning it as a potential agent for the pharmacological cardioversion of atrial fibrillation.[4][5][6] This document provides an in-depth technical overview of the anticholinergic and antiarrhythmic mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Anticholinergic Properties

As a first-generation antihistamine, antazoline can cross the blood-brain barrier, leading to central nervous system effects like sedation.[1][7] Its anticholinergic activity contributes to its therapeutic effects by reducing secretions but also accounts for side effects such as dry mouth.[1][7]

Mechanism of Action

Antazoline's anticholinergic effects stem from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[7] By blocking these receptors, it inhibits the actions of the parasympathetic nervous system, which is mediated by the neurotransmitter acetylcholine (ACh).[8] This blockade prevents the activation of downstream signaling cascades typically initiated by ACh binding, leading to a reduction in glandular secretions and smooth muscle contraction.[7][8]

cluster_0 Muscarinic Receptor Signaling cluster_1 Antazoline Blockade ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M2, M3, etc.) ACh->mAChR Binds G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Response Physiological Response (e.g., Secretion, Contraction) cAMP->Response Ca_release->Response Antazoline This compound Block X Antazoline->Block Block->mAChR Antagonizes cluster_0 Cardiac Action Potential & Ion Channels cluster_1 Antazoline's Effects AP Phase 0 (Depolarization) Phase 1 (Early Repol.) Phase 2 (Plateau) Phase 3 (Repolarization) Phase 4 (Resting) Na_Channel Fast Na+ Channel (Voltage-gated) Na_Channel->AP:p0 Na+ Influx Outcome Antiarrhythmic Effect: • Slower Conduction • Prolonged APD • Increased ERP • Termination of AF K_Channel K+ Channels (e.g., IKr, IKs) K_Channel->AP:p3 K+ Efflux Ca_Channel L-type Ca2+ Channel Ca_Channel->AP:p2 Ca2+ Influx Antazoline Antazoline Hydrochloride Block_Na X Antazoline->Block_Na Block_K X Antazoline->Block_K Block_Na->Na_Channel Blocks Block_K->K_Channel Blocks cluster_protocol Invasive Electrophysiology Study Protocol Start Patient Undergoes EPS Baseline Measure Baseline EP Parameters (AH, HV, ERP, QT, etc.) Start->Baseline Dose1 Administer IV Antazoline (e.g., 100 mg) Baseline->Dose1 Measure1 Remeasure EP Parameters Dose1->Measure1 Dose2 Administer IV Antazoline (e.g., to 200 mg total) Measure1->Dose2 Measure2 Remeasure EP Parameters Dose2->Measure2 Dose3 Administer IV Antazoline (e.g., to 300 mg total) Measure2->Dose3 Measure3 Remeasure EP Parameters Dose3->Measure3 Analysis Analyze Dose-Response Changes in Parameters Measure3->Analysis

References

The Emerging Therapeutic Landscape of Antazoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Antazoline hydrochloride, a first-generation antihistamine, is demonstrating significant therapeutic potential beyond its established use in allergic conjunctivitis. Early-stage research has identified promising applications in the fields of cardiology and virology. This technical guide provides a comprehensive overview of the core preclinical and clinical findings, detailing the mechanism of action, experimental protocols, and quantitative data supporting its potential as an antiarrhythmic agent for atrial fibrillation and as an inhibitor of Hepatitis B Virus (HBV) replication. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the repurposing and further development of this compound.

Core Therapeutic Mechanisms of Action

This compound's therapeutic effects stem from two primary molecular mechanisms: histamine H1 receptor antagonism and modulation of cardiac ion channels.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound competitively and reversibly binds to the histamine H1 receptor.[1][2] This action blocks the effects of endogenous histamine, a key mediator in allergic reactions.[3][4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to the classic symptoms of allergy, such as itching, redness, and swelling.[3][5] By blocking this pathway, antazoline effectively mitigates these allergic responses. Additionally, its anticholinergic properties contribute to reducing secretions, further aiding in symptomatic relief.[3]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Antazoline Antazoline HCl Antazoline->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., itching, swelling) Ca_release->Allergic_Response PKC->Allergic_Response

Figure 1: Antazoline HCl's antagonism of the H1 receptor signaling pathway.
Antiarrhythmic Properties

This compound has demonstrated significant efficacy in the rapid cardioversion of recent-onset atrial fibrillation (AF).[4] Its antiarrhythmic effects are attributed to its "quinidine-like" properties, classifying it as a Class Ia antiarrhythmic agent.[6] This mechanism involves the blockade of fast inward sodium channels (INa) in cardiac myocytes.[7] By blocking these channels, antazoline reduces the rate of depolarization (Phase 0 of the cardiac action potential), slows conduction velocity, and prolongs the action potential duration.[7] This helps to terminate the re-entrant circuits that sustain atrial fibrillation.[6] Electrophysiological studies have confirmed that antazoline prolongs the HV, QRS, and QTc intervals, as well as the refractory period in both the right and left atria, without negatively impacting sinus node function or atrioventricular conduction.[8][9]

Antiarrhythmic_Mechanism cluster_cell Cardiac Myocyte Na_Channel Fast Na⁺ Channel (Nav1.5) Action_Potential Cardiac Action Potential Na_Channel->Action_Potential Initiates Depolarization Phase 0 Depolarization Action_Potential->Depolarization Reduces Rate Conduction Conduction Velocity Action_Potential->Conduction Slows APD Action Potential Duration (APD) Action_Potential->APD Prolongs Antazoline Antazoline HCl Antazoline->Na_Channel Blocks Cardioversion Cardioversion of Atrial Fibrillation Depolarization->Cardioversion Conduction->Cardioversion Refractory Effective Refractory Period (ERP) APD->Refractory Increases Refractory->Cardioversion HBV_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A1 Culture HepAD38 or transfected Huh7 cells A2 Seed cells in 96-well plates A1->A2 A3 Induce HBV replication (remove tetracycline) A2->A3 B1 Prepare serial dilutions of Antazoline HCl A3->B1 B2 Add drug to cells B1->B2 B3 Incubate for 5-6 days B2->B3 C1 Collect Supernatant B3->C1 C4 Perform WST-1 Assay on cells for cytotoxicity B3->C4 C2 Extract Viral DNA C1->C2 C3 Quantify HBV DNA via qPCR C2->C3 D1 Calculate EC₅₀ C3->D1 D2 Calculate CC₅₀ C4->D2

References

Methodological & Application

Application Notes and Protocols: Using Antazoline Hydrochloride in Cultured HepAD38 and Huh7 Cells for HBV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a significant global health issue, and the development of new antiviral therapies is a critical area of research. Antazoline hydrochloride, a first-generation antihistamine, has been identified as a potential inhibitor of HBV replication.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in HBV research using HepAD38 and Huh7 cell lines. The data presented herein demonstrates that this compound effectively inhibits the secretion of HBV DNA from infected liver cells, suggesting a mechanism of action that interferes with the late stages of the viral life cycle.[1]

Mechanism of Action

This compound has been shown to reduce the levels of extracellular HBV DNA in both HepAD38 and Huh7 cell culture models.[1][2][3] Notably, this effect is achieved without a significant impact on intracellular HBV DNA, RNA, or the Hepatitis B core antigen (HBcAg).[1] This evidence strongly suggests that this compound's primary antiviral activity is not at the level of viral replication within the host cell but rather at the stage of virion release or secretion.[1] The proposed mechanism is the inhibition of the release of mature HBV particles from the infected hepatocyte.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound have been quantified in HepAD38 and Huh7 cells. The following tables summarize the key quantitative data.

Cell Line Parameter Value (µmol/L) Reference
HepAD38EC50 (HBV DNA)2.910[1][2][3]
Huh7EC50 (HBV DNA)2.349[1][2][3]
HepAD38CC50> 30[1]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral replication (in this case, extracellular HBV DNA). CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Maintenance

1.1. HepAD38 Cell Culture

HepAD38 cells are a stable human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

  • Growth Medium:

    • DMEM/F12 medium

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 250 µg/ml G418 (for selection)

  • HBV Replication Suppression:

    • To suppress HBV replication, maintain cells in a growth medium containing 0.3 µg/mL tetracycline hydrochloride.

  • Induction of HBV Replication:

    • To induce HBV replication, remove tetracycline from the culture medium. This is typically done by washing the cells with a tetracycline-free medium and then culturing in a tetracycline-free growth medium.

  • Subculturing:

    • Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

    • Add fresh Trypsin-EDTA solution and incubate at 37°C until cells detach.

    • Neutralize the trypsin with a complete growth medium and centrifuge the cells.

    • Resuspend the cell pellet in a fresh medium and plate at a density of 2.0 x 104 to 6.0 x 104 viable cells/cm2.

    • Incubate at 37°C with 5% CO2.

1.2. Huh7 Cell Culture

Huh7 is a human hepatoma cell line commonly used for transient transfection studies.

  • Growth Medium:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • Subculturing:

    • Follow standard cell culture procedures for adherent cells.

Protocol 2: Cytotoxicity Assay (WST-1 Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Cell Plating: Seed HepAD38 cells in a 96-well plate at a density of 4 x 104 cells/well and incubate for 16 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 5 days at 37°C with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.

Protocol 3: Determination of Antiviral Activity (EC50)

3.1. In HepAD38 Cells

  • Induce HBV Replication: Plate HepAD38 cells in a 96-well plate and culture in a tetracycline-free medium to induce HBV replication.

  • Compound Treatment: After 16 hours, treat the cells with various concentrations of this compound.

  • Incubation and Medium Change: Incubate for 72 hours, then replace the medium with a fresh medium containing the same concentrations of the compound.

  • Supernatant Collection: After an additional 48 hours, collect the cell culture supernatant.

  • HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis: Quantify the extracellular HBV DNA levels using real-time PCR with HBV-specific primers and probes.

  • Data Analysis: Calculate the percentage of inhibition of HBV DNA secretion relative to the vehicle control and determine the EC50 value.

3.2. In Huh7 Cells (Transient Transfection Model)

  • Cell Plating: Seed Huh7 cells in a 12-well plate at a density of 4 x 105 cells/well.

  • Transfection: After 16 hours, transfect the cells with an HBV-expressing plasmid (e.g., pHBV1.3-WT) using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with different concentrations of this compound.

  • Supernatant Collection: After 96 hours of culture, collect the supernatant.

  • HBV DNA Analysis: Follow steps 5-7 from the HepAD38 protocol to determine the EC50.

Protocol 4: Analysis of Intracellular HBV Replication

4.1. Southern Blot for HBV Core-Associated DNA

  • Cell Lysis: Lyse the treated HepAD38 cells.

  • Protein Precipitation: Precipitate cellular proteins to isolate nucleic acids.

  • DNA Extraction: Perform phenol-chloroform extraction to purify the DNA.

  • Agarose Gel Electrophoresis: Separate the DNA fragments on an agarose gel.

  • Blotting: Transfer the DNA to a nylon membrane.

  • Hybridization: Use a labeled HBV-specific probe to detect HBV DNA.

  • Visualization: Visualize the HBV DNA bands corresponding to relaxed circular (RC) and single-stranded (ss) DNA.

4.2. Western Blot for HBcAg

  • Cell Lysis: Prepare protein lysates from treated HepAD38 cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HBcAg.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Use a chemiluminescent substrate to detect the protein bands.

Visualizations

Diagram 1: Experimental Workflow for Antiviral and Cytotoxicity Testing

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis & Conclusion HepAD38 HepAD38 Cells (Tetracycline-inducible HBV) Treatment Treat with Antazoline HCl (Dose-response) HepAD38->Treatment Huh7 Huh7 Cells Huh7->Treatment Cytotoxicity Cytotoxicity Assay (WST-1) Determine CC50 Treatment->Cytotoxicity HepAD38 Extracellular_DNA Extracellular HBV DNA (qPCR) Determine EC50 Treatment->Extracellular_DNA HepAD38 & Huh7 Intracellular_Analysis Intracellular Analysis (Southern & Western Blot) Treatment->Intracellular_Analysis HepAD38 Analysis Analyze Data (EC50, CC50, Selectivity Index) Cytotoxicity->Analysis Extracellular_DNA->Analysis Intracellular_Analysis->Analysis Conclusion Conclusion: Inhibition of HBV Release Analysis->Conclusion

Caption: Workflow for evaluating this compound in HBV research.

Diagram 2: Proposed Mechanism of Action of this compound

G cluster_0 Hepatocyte HBV_Entry HBV Entry Replication Viral Replication (DNA, RNA, Protein Synthesis) HBV_Entry->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release Extracellular_HBV Extracellular HBV Virions Release->Extracellular_HBV Antazoline Antazoline Hydrochloride Antazoline->Release No_Effect No Significant Effect Antazoline->No_Effect Inhibition Inhibition No_Effect->Replication

Caption: this compound inhibits the release of HBV virions.

References

Application Notes and Protocols for Electrophysiology Studies Involving Antazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride is a first-generation antihistamine that also possesses significant antiarrhythmic properties. It has been investigated for its efficacy in the pharmacological cardioversion of atrial fibrillation. These application notes provide a comprehensive overview of electrophysiology study protocols involving the administration of this compound, summarizing its known effects on cardiac electrophysiological parameters. The information is intended to guide researchers and drug development professionals in designing and interpreting studies involving this compound.

Mechanism of Action

The antiarrhythmic effect of this compound is primarily attributed to its modulation of cardiac ion channels. While the precise mechanisms are still under investigation, current evidence suggests a multi-channel blocking effect, predominantly targeting sodium and potassium channels. This action alters the characteristics of the cardiac action potential, leading to changes in conduction and repolarization.[1][2]

Data Presentation: Summary of Electrophysiological Effects

The following tables summarize the quantitative data on the effects of this compound on various electrophysiological parameters as reported in clinical studies.

Table 1: Effects of Intravenous this compound on ECG Parameters in Humans
ParameterBaseline (mean ± SD)Post-Antazoline (mean ± SD)ChangeStudy PopulationDosageReference
P Wave Duration (ms)101 ± 10110 ± 16Significant ProlongationHealthy VolunteersThree 100 mg boluses[1]
QRS Duration (ms)101 ± 12107 ± 12Significant ProlongationHealthy VolunteersThree 100 mg boluses[1]
QT Interval (ms)399 ± 27444 ± 23Significant ProlongationHealthy VolunteersThree 100 mg boluses[1]
QTcF Interval (ms)403 ± 21448 ± 27Significant ProlongationHealthy VolunteersThree 100 mg boluses[1]

SD: Standard Deviation; QTcF: Fridericia-corrected QT interval.

Table 2: Effects of Intravenous this compound on Intracardiac Electrophysiological Parameters in Humans
ParameterBaseline (mean ± SD)Post-Antazoline (mean ± SD)ChangeStudy PopulationDosageReference
HV Interval (ms)45.3 ± 6.950.5 ± 7.9Significant ProlongationPatients undergoing EPSUp to 300 mg[3]
Right Atrium Effective Refractory Period (RA-ERP) (ms)225.3 ± 29.8243.3 ± 33.1Significant ProlongationPatients undergoing EPSUp to 300 mg[3]
Left Atrium Effective Refractory Period (LA-ERP) (ms)230.0 ± 31.4248.0 ± 34.2Significant ProlongationPatients undergoing EPSUp to 300 mg[3]
Atrioventricular Node Effective Refractory Period (AVN-ERP) (ms)344.0 ± 55.5338.0 ± 58.3No Significant ChangePatients undergoing EPSUp to 300 mg[3]
Wenckebach Cycle Length (ms)370.7 ± 68.3368.0 ± 65.4No Significant ChangePatients undergoing EPSUp to 300 mg[3]
Sinus Node Recovery Time (SNRT) (ms)1021.3 ± 200.71010.0 ± 195.8No Significant ChangePatients undergoing EPSUp to 300 mg[3]

EPS: Electrophysiology Study.

Experimental Protocols

In Vivo Human Electrophysiology Study Protocol for Assessing the Effects of this compound

This protocol is based on methodologies described in clinical trials investigating the electrophysiological effects of Antazoline for the cardioversion of atrial fibrillation.[3][4][5]

1. Subject Population:

  • Patients with a history of paroxysmal atrial fibrillation undergoing a clinical electrophysiology study (EPS).

  • Healthy volunteers for safety and pharmacokinetic studies.

  • Exclusion criteria should include significant structural heart disease, severe conduction abnormalities, and concomitant use of other antiarrhythmic drugs.

2. Equipment:

  • Standard electrophysiology recording system with multipolar catheters.

  • Intracardiac stimulator.

  • 12-lead surface electrocardiogram (ECG) monitor.

  • Continuous blood pressure monitoring.

  • Resuscitation equipment.

3. Catheter Placement:

  • Multipolar catheters are placed in the high right atrium (HRA), His bundle region, and coronary sinus (CS) under fluoroscopic guidance.

  • A quadripolar catheter may be placed in the right ventricular apex (RVA) for stimulation and recording.

4. Baseline Electrophysiological Measurements:

  • Standard EPS measurements are performed at baseline, including:

    • Sinus node function (sinus node recovery time - SNRT).

    • Atrioventricular (AV) nodal function (AH interval, HV interval, Wenckebach cycle length, AV nodal effective refractory period - AVN-ERP).

    • Atrial and ventricular refractory periods (atrial effective refractory period - AERP, ventricular effective refractory period - VERP).

    • Intra-atrial and inter-atrial conduction times.

  • Surface ECG parameters (P wave duration, PR interval, QRS duration, QT and QTc intervals) are recorded.

5. This compound Administration:

  • This compound is administered intravenously. A common protocol involves:

    • Bolus injections of 50-100 mg.[1][4]

    • Repeated boluses every 5-10 minutes until a cumulative dose of 250-300 mg is reached, or until cardioversion of atrial fibrillation occurs.[3][4]

    • Continuous ECG and hemodynamic monitoring is essential during and after administration.

6. Post-Administration Electrophysiological Measurements:

  • Repeat all baseline electrophysiological and ECG measurements at predefined intervals after Antazoline administration to assess its effects.

7. Data Analysis:

  • Compare baseline and post-administration electrophysiological parameters using appropriate statistical methods to determine the significance of any changes.

Visualization of Signaling Pathways and Workflows

Diagram 1: Proposed Mechanism of Action of this compound on Cardiac Myocytes

Antazoline_Mechanism Antazoline Antazoline Hydrochloride Na_Channel Voltage-gated Sodium Channel (INa) Antazoline->Na_Channel Inhibition K_Channel Delayed Rectifier Potassium Channel (IKr) Antazoline->K_Channel Inhibition Phase0 Phase 0 Depolarization Na_Channel->Phase0 Decreased Slope Phase3 Phase 3 Repolarization K_Channel->Phase3 Decreased Rate Action_Potential Cardiac Action Potential APD Action Potential Duration (APD) Action_Potential->APD Prolongation Phase0->Action_Potential Conduction Conduction Velocity Phase0->Conduction Slowing Phase3->Action_Potential ERP Effective Refractory Period (ERP) APD->ERP Prolongation QT QT Interval Prolongation APD->QT QRS QRS Prolongation Conduction->QRS

Caption: Proposed mechanism of Antazoline on cardiac ion channels.

Diagram 2: Experimental Workflow for In Vivo Electrophysiology Study

EP_Study_Workflow Start Patient Recruitment (Inclusion/Exclusion Criteria) Catheter_Placement Catheter Placement (HRA, His, CS, RVA) Start->Catheter_Placement Baseline_EP Baseline Electrophysiological Measurements (ECG, Intracardiac) Catheter_Placement->Baseline_EP Antazoline_Admin Intravenous Antazoline Administration (Bolus Dosing) Baseline_EP->Antazoline_Admin Post_EP Post-Administration Electrophysiological Measurements Antazoline_Admin->Post_EP Data_Analysis Data Analysis (Comparison of Baseline vs. Post) Post_EP->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: Workflow for an in vivo electrophysiology study of Antazoline.

Conclusion

This compound demonstrates clear effects on cardiac electrophysiology, primarily by prolonging conduction and repolarization, as evidenced by changes in the P wave, QRS complex, and QT interval. The provided protocols and data summaries offer a foundation for further research into its antiarrhythmic properties and for its potential application in drug development. Further in vitro studies are warranted to precisely quantify its effects on specific cardiac ion channels.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for the Quantification of Antazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antazoline hydrochloride is a first-generation antihistamine with anticholinergic properties, commonly used in ophthalmic solutions to relieve symptoms of allergic conjunctivitis. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note provides detailed protocols for the determination of this compound using both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods. The UHPLC method offers significant advantages in terms of reduced analysis time and solvent consumption.[1][2] Both methods are demonstrated to be accurate, precise, and suitable for routine analysis in a quality control environment.

Experimental Workflows

The general experimental workflow for the analysis of this compound by HPLC or UHPLC is depicted below.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Standard_Prep Standard Stock Solution Preparation Working_Standard Working Standard Dilution Standard_Prep->Working_Standard Chromatography HPLC or UHPLC Analysis Working_Standard->Chromatography Sample_Prep Sample Preparation (e.g., Ophthalmic Solution Dilution) Sample_Prep->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Report Generate Report Peak_Integration->Report

Caption: General workflow for this compound quantification.

Method 1: Rapid UHPLC-PDA Method

This method is ideal for high-throughput analysis, offering a significantly shorter run time and reduced solvent consumption compared to conventional HPLC.[1][2]

Experimental Protocol

1. Instrumentation and Materials:

  • UHPLC system with a photodiode array (PDA) detector

  • ACE Excel 2 C18-PFP column (2 µm, 2.1 x 100 mm)[1]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Triethylamine

  • Phosphoric acid

  • Deionized water

2. Preparation of Mobile Phase and Solutions:

  • Phosphate Buffer (pH 3.0): Prepare a phosphate buffer and adjust the pH to 3.0 using phosphoric acid.

  • Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Add 0.5% triethylamine and degas the solution.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.5 - 100 µg/mL.[1]

  • Sample Preparation (Ophthalmic Solution): Dilute the ophthalmic solution containing this compound with the mobile phase to obtain a final concentration within the calibration range.

3. Chromatographic Conditions:

ParameterCondition
ColumnACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm)[1]
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) with 0.5% Triethylamine (60:40, v/v)[1]
Flow Rate0.6 mL/min[1]
Column Temperature40 °C[1]
Injection Volume1.0 µL[1]
Detection Wavelength285 nm[1]
Run TimeApproximately 4.5 minutes[1]
Method Performance
ParameterResult
Linearity Range0.5 - 100 µg/mL[1]
Correlation Coefficient (r²)≥ 0.9981[1]
Retention TimeApproximately 1.86 minutes[1]
Repeatability (RSD%)< 1.28%[1]
Intermediate Precision (RSD%)< 2.14%[1]
Recovery99.6% - 100.4%[1][2]

Method 2: Conventional HPLC-UV Method

This method provides a reliable and robust approach for the quantification of this compound using standard HPLC equipment.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Shimpack VP-ODS column (250 x 4.6 mm) or equivalent C18 column[3]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (THF)

  • Phosphoric acid

  • Deionized water

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile, tetrahydrofuran, and 1% v/v phosphoric acid in water in a ratio of 18:5:77 (v/v/v). Filter and degas the solution.[3]

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with the mobile phase to cover the concentration range of 20 - 80 µg/mL.[3]

  • Sample Preparation (Ophthalmic Solution): Dilute the sample with the mobile phase to fall within the linear range of the method. For a product containing 5 mg/10 mL of this compound, a 1:10 dilution followed by a 1:5 dilution would be appropriate.[4]

3. Chromatographic Conditions:

ParameterCondition
ColumnShimpack VP-ODS (250 x 4.6 mm)[3]
Mobile PhaseAcetonitrile : Tetrahydrofuran : 1% Phosphoric Acid (aq) (18:5:77, v/v/v)[3]
Flow Rate1.8 mL/min[3]
Column TemperatureAmbient
Injection Volume20 µL
Detection Wavelength230 nm[3]
Method Performance
ParameterResult
Linearity Range20 - 80 µg/mL[3]
Correlation Coefficient (r)> 0.995[3]
Limit of Detection (LOD)2.66 µg/mL[3]
Limit of Quantification (LOQ)8.06 µg/mL[3]
Repeatability (RSD%)< 2%[3]
Reproducibility (RSD%)< 2%[3]

Method Validation Logical Relationship

The following diagram illustrates the key parameters assessed during method validation to ensure the reliability of the analytical procedure.

validation_parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

Both the UHPLC and HPLC methods presented are suitable for the accurate and precise quantification of this compound in pharmaceutical preparations. The UHPLC method is particularly advantageous for laboratories with high sample throughput, offering a significant reduction in analysis time and solvent usage. The choice of method will depend on the specific requirements and available instrumentation of the laboratory. It is essential to perform a full method validation according to ICH guidelines before implementing these methods for routine quality control analysis.[5]

References

Application Notes and Protocols for Testing the Antiarrhythmic Effects of Antazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride is a first-generation antihistamine that has demonstrated significant antiarrhythmic properties.[1][2][3] Clinically, it has been effectively used for the pharmacological cardioversion of atrial fibrillation, showing a high success rate and a rapid onset of action.[4][5] Its mechanism of action is characterized as "quinidine-like," placing it in the Class Ia category of the Vaughan Williams classification system for antiarrhythmic drugs.[1][6][7] This classification implies that its primary antiarrhythmic effect is achieved through the blockade of fast inward sodium channels in cardiomyocytes, with additional effects on potassium channels.[1][6][7]

These application notes provide detailed experimental protocols for researchers to investigate and characterize the antiarrhythmic effects of this compound in both in vitro and ex vivo models.

Mechanism of Action: A "Quinidine-Like" Profile

This compound exerts its antiarrhythmic effects primarily by modulating the ion channels responsible for the cardiac action potential. Its "quinidine-like" properties indicate a multi-channel blocking effect.

  • Sodium Channel Blockade: As a Class Ia antiarrhythmic, Antazoline's principal mechanism is the blockade of voltage-gated sodium channels (INa). This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, which in turn slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][8]

  • Potassium Channel Blockade: Antazoline also blocks potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[9] This blockade prolongs the repolarization phase (Phase 3) of the action potential, leading to an increased action potential duration (APD) and an extended effective refractory period (ERP).[6][8]

This dual action on sodium and potassium channels contributes to its efficacy in terminating re-entrant arrhythmias. The prolongation of the refractory period makes the cardiac tissue less excitable and less susceptible to premature stimuli that can trigger or sustain an arrhythmia.

Signaling Pathway Diagram

The following diagram illustrates the effect of this compound on the cardiac action potential.

Antazoline_Mechanism cluster_AP Cardiac Action Potential cluster_Ions Ion Channel Activity Phase 0 Phase 0 Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3 Phase 4 Phase 4 Na_Channel Na+ Influx (Phase 0) Na_Channel->Phase 0 Decreases slope K_Channel K+ Efflux (Phase 3) K_Channel->Phase 3 Prolongs duration Antazoline This compound Antazoline->Na_Channel Blocks Antazoline->K_Channel Blocks

Caption: Antazoline's effect on the cardiac action potential.

Data Presentation

Table 1: Electrophysiological Effects of this compound in Humans
ParameterBaseline (mean ± SD)After Antazoline (mean ± SD)Changep-valueReference
P-wave duration (ms) 101 ± 10110 ± 16< 0.05[9]
QRS duration (ms) 101 ± 12107 ± 12< 0.05[9]
QTc interval (ms) 403 ± 21448 ± 27< 0.0001[9]
HV interval (ms) 45.3 ± 6.750.1 ± 7.9< 0.01[10]
Right Atrium ERP (ms) 211 ± 25235 ± 28< 0.01[10]
Left Atrium ERP (ms) 215 ± 23241 ± 29< 0.01[10]
Stroke Volume (ml) 94.9 ± 21.882.4 ± 19.6< 0.05[9]

ERP: Effective Refractory Period; HV interval: His-ventricular interval; QTc: Corrected QT interval.

Table 2: Efficacy of Antazoline in Pharmacological Cardioversion of Atrial Fibrillation
StudyComparison GroupAntazoline Success RateComparison Success Ratep-valueReference
Wybraniec et al. (2022)Amiodarone78.3%66.9%< 0.001[6]
Wybraniec et al. (2022)Propafenone78.3%72.7%0.14[6]
Maciąg et al. (2021)Placebo72.2%10.5%< 0.0001[6]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis (Optional) PatchClamp Patch Clamp Electrophysiology (HEK293 or Cardiomyocytes) IonChannels Characterize effects on: - Sodium Channels (Nav1.5) - Potassium Channels (hERG) PatchClamp->IonChannels AnalyzeEffects Analyze effects on: - Arrhythmia termination - ECG intervals (QT, QRS) - Action Potential Duration IonChannels->AnalyzeEffects Informs Langendorff Langendorff-Perfused Rabbit Heart InduceArrhythmia Induce Arrhythmia (e.g., Programmed Electrical Stimulation) Langendorff->InduceArrhythmia RecordECG Record ECG and Monophasic Action Potentials InduceArrhythmia->RecordECG AdministerAntazoline Administer Antazoline RecordECG->AdministerAntazoline AdministerAntazoline->AnalyzeEffects EfficacySafety Assess Efficacy and Safety AnalyzeEffects->EfficacySafety Informs AnimalModel Animal Model of Arrhythmia (e.g., Canine, Swine) Telemetry ECG Telemetry AnimalModel->Telemetry DrugAdministration Intravenous Antazoline Administration Telemetry->DrugAdministration DrugAdministration->EfficacySafety

Caption: Workflow for testing Antazoline's antiarrhythmic effects.

Protocol 1: In Vitro Characterization of Ion Channel Blockade using Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the inhibitory effects of this compound on cardiac sodium (Nav1.5) and potassium (hERG) channels expressed in a stable cell line (e.g., HEK293).

1.1. Cell Culture

  • Culture HEK293 cells stably expressing either human Nav1.5 or hERG channels in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain sub-confluent cultures.

1.2. Electrophysiological Recording

  • Plate cells onto glass coverslips 24-48 hours before recording.

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal Solution (for both Nav1.5 and hERG):

    • 130 mM KCl

    • 1 mM MgCl2

    • 10 mM EGTA

    • 10 mM HEPES

    • 5 mM Mg-ATP

    • Adjust pH to 7.2 with KOH.

  • External Solution (Nav1.5):

    • 140 mM NaCl

    • 4 mM KCl

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH.

  • External Solution (hERG):

    • 137 mM NaCl

    • 4 mM KCl

    • 1.8 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH.

  • Establish a whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocol for Nav1.5:

    • Hold the cell at a membrane potential of -100 mV.

    • Apply depolarizing pulses to 0 mV for 50 ms to elicit the peak sodium current.

  • Voltage-Clamp Protocol for hERG:

    • Hold the cell at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds.

    • Repolarize to -50 mV for 2 seconds to elicit the tail current.

  • Perfuse the cells with the external solution containing various concentrations of this compound.

  • Record the current at each concentration after a stable effect is reached.

1.3. Data Analysis

  • Measure the peak current amplitude for Nav1.5 and the peak tail current for hERG.

  • Calculate the percentage of current inhibition at each Antazoline concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Ex Vivo Evaluation in a Langendorff-Perfused Rabbit Heart Model

This protocol describes the use of an isolated, retrogradely perfused rabbit heart to assess the effects of this compound on cardiac electrophysiology and its ability to terminate induced arrhythmias.

2.1. Heart Preparation and Perfusion

  • Anesthetize a New Zealand White rabbit (2-3 kg) with an appropriate anesthetic regimen (e.g., pentobarbital).

  • Heparinize the rabbit to prevent blood clotting.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Initiate retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Krebs-Henseleit Solution:

    • 118 mM NaCl

    • 4.7 mM KCl

    • 1.2 mM KH2PO4

    • 1.2 mM MgSO4

    • 2.5 mM CaCl2

    • 25 mM NaHCO3

    • 11 mM Glucose

  • Allow the heart to stabilize for at least 20 minutes.

2.2. Electrophysiological Measurements and Arrhythmia Induction

  • Place ECG electrodes on the surface of the right atrium and left ventricle to record a pseudo-ECG.

  • Insert a monophasic action potential (MAP) electrode into the left ventricular epicardium to record action potentials.

  • Record baseline ECG and MAP parameters.

  • Induce arrhythmia (e.g., ventricular fibrillation or tachycardia) using programmed electrical stimulation (e.g., burst pacing or S1-S2 protocols).

2.3. Drug Administration and Data Analysis

  • Once a stable arrhythmia is induced, administer this compound into the perfusion solution at desired concentrations.

  • Continuously record ECG and MAP signals.

  • Determine the concentration of Antazoline required to terminate the arrhythmia.

  • Analyze changes in ECG intervals (PR, QRS, QT) and MAP duration (APD) before, during, and after drug administration.

  • Assess the incidence and duration of arrhythmias in the presence of Antazoline compared to a vehicle control.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound's antiarrhythmic properties. The in vitro patch-clamp studies will elucidate its specific effects on key cardiac ion channels, while the ex vivo Langendorff heart model provides a more integrated assessment of its electrophysiological and antiarrhythmic efficacy in a whole-organ setting. These experiments are crucial for a thorough understanding of its mechanism of action and for guiding further drug development efforts.

References

Application Notes and Protocols for the Analysis of Antazoline Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical techniques for the quantification of Antazoline Hydrochloride in various biological matrices. The included protocols are intended to serve as a detailed guide for laboratory personnel.

Introduction

Antazoline is a first-generation antihistamine with antiarrhythmic properties.[1][2] Accurate and reliable quantification of Antazoline in biological samples such as plasma, urine, and bile is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines several analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), that have been successfully applied to the analysis of Antazoline in biological fluids.

Analytical Techniques Overview

A variety of analytical methods have been developed and validated for the determination of Antazoline in biological samples. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and cost-effective technique. While it may have lower sensitivity and selectivity compared to mass spectrometry, it is suitable for many applications.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the method of choice for bioanalysis where low detection limits are required.[1][2][3]

  • Capillary Electrophoresis (CE) provides high separation efficiency and requires minimal sample and solvent volumes, presenting an alternative to traditional chromatographic methods.[4]

The following table summarizes the key quantitative parameters for various analytical methods used for Antazoline determination.

Table 1: Summary of Quantitative Data for this compound Analysis

Analytical TechniqueBiological MatrixSample PreparationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Internal StandardReference
HPLC-UV Ophthalmic Solution-20-80 µg/mL2.66 µg/mL8.06 µg/mL>98%Sulphamethoxazole[5]
RP-Ion Pair HPLC Rat Plasma, ExcretaLiquid-Liquid Extraction--->82.5%Phenacetin[1]
LC-MS/MS Human PlasmaLiquid-Liquid Extraction10–2500 ng/mL---Xylometazoline[1][2][3]
LC-MS/MS Human PlasmaCloud Point Extraction10–2500 ng/mL---Xylometazoline[1][3]
HPTLC ---63.95 ng/band193.79 ng/band98.96-101.11%-[6]
Capillary Electrophoresis Ophthalmic Solution----97.9-102.7%-[4]
UHPLC-PDA Ophthalmic Solution-0.5-100 µg/mL--99.6-100.4%-[7][8]

Experimental Protocols

Method 1: LC-MS/MS for Antazoline in Human Plasma

This protocol is based on a validated method for the determination of Antazoline in human plasma using liquid chromatography-tandem mass spectrometry.[1][2][3]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Xylometazoline (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ethyl acetate

  • Sodium hydroxide (NaOH)

  • Human plasma (blank)

  • Deionized water

3.1.2. Instrumentation

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • Vortex mixer

  • Centrifuge

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard solution (Xylometazoline).

  • Add 100 µL of 1M NaOH to basify the sample.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Workflow for LC-MS/MS Sample Preparation

SamplePrep_LCMSMS plasma 1. Plasma Sample (200 µL) is 2. Add Internal Standard (Xylometazoline) plasma->is naoh 3. Add 1M NaOH is->naoh ea 4. Add Ethyl Acetate naoh->ea vortex 5. Vortex ea->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction workflow for plasma samples.

3.1.4. Chromatographic and Mass Spectrometric Conditions

  • LC Column: C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • Antazoline: [Specific m/z values to be determined based on instrumentation]

    • Xylometazoline (IS): [Specific m/z values to be determined based on instrumentation]

Method 2: Reversed-Phase Ion-Pair HPLC for Antazoline in Rat Plasma and Excreta

This protocol describes a reversed-phase ion-pair HPLC method for the determination of Antazoline in rat plasma and excreta.[1]

3.2.1. Materials and Reagents

  • This compound reference standard

  • Phenacetin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium dodecyl sulfate (SDS)

  • Phosphoric acid

  • Ethyl acetate

  • Rat plasma, urine, bile, feces (blank)

  • Deionized water

3.2.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Analytical column (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Homogenizer (for feces)

3.2.3. Sample Preparation

For Plasma, Urine, and Bile:

  • To 0.5 mL of the sample, add 50 µL of internal standard solution (Phenacetin).

  • Add 0.5 mL of 1M NaOH.

  • Add 5 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject into the HPLC system.

For Feces:

  • Homogenize the fecal sample with water.

  • Follow the same extraction procedure as for plasma, urine, and bile.

Workflow for HPLC Sample Preparation

SamplePrep_HPLC sample 1. Biological Sample (0.5 mL) is 2. Add Internal Standard (Phenacetin) sample->is naoh 3. Add 1M NaOH is->naoh ea 4. Add Ethyl Acetate naoh->ea vortex 5. Vortex ea->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC reconstitute->inject

Caption: Sample preparation workflow for HPLC analysis.

3.2.4. Chromatographic Conditions

  • LC Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.01 M sodium dodecyl sulfate in 0.05 M phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

Method 3: Capillary Electrophoresis for Antazoline in Ophthalmic Formulations

This protocol is adapted for the analysis of Antazoline in biological fluids, based on a method developed for ophthalmic solutions.[4] Sample preparation would need to be optimized for biological matrices.

3.3.1. Materials and Reagents

  • This compound reference standard

  • Phosphate buffer components

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

  • Appropriate extraction solvents for the biological matrix

3.3.2. Instrumentation

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary

3.3.3. Sample Preparation

  • A suitable extraction method such as liquid-liquid extraction or solid-phase extraction would be required to isolate Antazoline from the biological matrix and remove interfering substances. The final extract should be dissolved in the background electrolyte.

3.3.4. Electrophoretic Conditions

  • Capillary: Fused silica, effective length to be optimized

  • Background Electrolyte: 20 mM phosphate buffer (pH 7.0)

  • Separation Voltage: 22 kV

  • Capillary Temperature: 25 °C

  • Injection: Pressure injection at 50 mbar for 17 seconds

  • Detection Wavelength: 215 nm

Logical Workflow for Capillary Electrophoresis Analysis

CE_Analysis_Workflow start Start sample_prep 1. Sample Preparation (Extraction from Biological Matrix) start->sample_prep dissolve 2. Dissolve Extract in Background Electrolyte sample_prep->dissolve inject 3. Inject Sample into CE dissolve->inject apply_voltage 4. Apply Separation Voltage inject->apply_voltage separation 5. Electrophoretic Separation apply_voltage->separation detection 6. UV Detection separation->detection data_analysis 7. Data Analysis and Quantification detection->data_analysis end End data_analysis->end

Caption: General workflow for CE analysis of biological samples.

Method Validation Considerations

All analytical methods used for the quantification of Antazoline in biological samples must be fully validated according to international guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[2]

Conclusion

The analytical methods described provide a range of options for the determination of this compound in biological samples. The choice of the most appropriate technique will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix. For high-sensitivity applications, such as pharmacokinetic studies in humans, LC-MS/MS is the preferred method.[2][3] For other applications, HPLC-UV and Capillary Electrophoresis can provide reliable and accurate results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antazoline Hydrochloride for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antazoline Hydrochloride in in-vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Antazoline is a first-generation antihistamine that acts as a histamine H1 receptor antagonist.[1][2][3] It selectively binds to the H1 receptor, blocking the action of endogenous histamine.[1][4] This binding is a reversible, competitive interaction at the H1 receptor sites on target cells.[5][6] All H1-antihistamines studied to date, including Antazoline, are considered inverse agonists. This means they stabilize the inactive conformation of the H1 receptor, reducing its basal activity even in the absence of histamine.[7]

Q2: What are the known off-target effects of Antazoline?

Beyond its primary activity as an H1 receptor antagonist, Antazoline exhibits several other pharmacological properties. It possesses anticholinergic activity, which can contribute to drying mucous membranes.[4][8] It has also been shown to bind to NMDA receptors and imidazoline binding sites.[9] Additionally, some studies have explored its effects on Hepatitis B Virus (HBV) DNA inhibition and its potential as an anti-arrhythmic agent.[4][5]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in several common laboratory solvents. For stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and water are suitable.[3][9][10] It is more soluble in DMSO (up to ~60 mg/mL) and ethanol (~25 mg/mL) than in water (~5-14 mg/mL).[3][9][10]

  • For long-term storage: Store the solid powder at -20°C for up to 3-4 years.[3][11]

  • For stock solutions: In a solvent like DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[6][12] It is recommended to protect solutions from light.[6]

  • Aqueous solutions: Aqueous solutions are not recommended for storage for more than one day.[11]

Q4: Is this compound cytotoxic?

Antazoline has been shown to have no significant cytotoxicity at concentrations up to 100 μmol/L in HepAD38 cells over a 72-hour period.[5] However, cytotoxicity is cell-line dependent and should always be determined empirically for your specific experimental system using a cell viability assay.

Data Summary: In-Vitro Activity of Antazoline

The following tables summarize key quantitative data for this compound from various in-vitro studies.

Table 1: Receptor Binding and Functional Activity

ParameterValueCell/SystemReference
Ki (H1 Receptor) 38.4 ± 4.4 nMMembranes from cells expressing human recombinant H1 receptors[4][9]
Ki (NMDA Receptor) 13 µM-[9]
IC50 (IL-6 Production) 1 µMHuman Conjunctival Epithelial Cells[9]
IC50 (IL-8 Production) 0.652 µMHuman Conjunctival Epithelial Cells[9]

Table 2: Antiviral and Other Activities

ParameterValueCell LineReference
EC50 (HBV DNA Inhibition) 2.910 µmol/LHepAD38 Cells[4][5][6]
EC50 (HBV DNA Inhibition) 2.349 µmol/LHuh7 Cells[4][5][13]
EC50 (Neurotoxicity Reduction) 13 µMCerebellar Granule Cells[9]

Visualizing Mechanisms and Workflows

Signaling Pathway

Antazoline's primary mechanism is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR) linked to the Gαq subunit. This diagram illustrates the canonical signaling pathway inhibited by Antazoline.

H1R_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Antazoline Antazoline (Antagonist) Antazoline->H1R Binds & Blocks Gq Gq Protein (α, β, γ subunits) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca_Release->Response PKC->Response Experimental_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate1 2. Incubate (e.g., 24h, 37°C, 5% CO₂) seed_cells->incubate1 prepare_drug 3. Prepare Serial Dilutions of Antazoline HCl incubate1->prepare_drug treat_cells 4. Treat Cells (Include vehicle control) prepare_drug->treat_cells incubate2 5. Incubate for Exposure Time (e.g., 24, 48, 72h) treat_cells->incubate2 add_reagent 6. Add Viability Reagent (e.g., MTT, MTS, WST-8) incubate2->add_reagent incubate3 7. Incubate (per reagent protocol) add_reagent->incubate3 read_plate 8. Read Absorbance (Spectrophotometer) incubate3->read_plate analyze 9. Analyze Data (Calculate % Viability, Plot Dose-Response Curve) read_plate->analyze end Determine Optimal Concentration Range analyze->end Troubleshooting_Tree start Problem Encountered issue_effect No / Low Effect start->issue_effect issue_toxicity High Cell Death start->issue_toxicity check_conc Is concentration in effective range? (e.g., > Ki) issue_effect->check_conc check_viability Was a cytotoxicity assay performed? issue_toxicity->check_viability check_drug Is drug stock prepared/stored correctly? check_conc->check_drug Yes sol_dose Solution: Perform dose-response experiment. check_conc->sol_dose No / Unsure check_receptor Does cell line express H1R? check_drug->check_receptor Yes sol_drug Solution: Prepare fresh stock from reliable source. check_drug->sol_drug No sol_receptor Solution: Verify H1R expression or use different cell line. check_receptor->sol_receptor No / Unsure check_solvent Is final solvent conc. <0.5% and controlled? check_viability->check_solvent Yes sol_viability Solution: Run viability assay to find non-toxic range. check_viability->sol_viability No sol_solvent Solution: Lower solvent conc. and run vehicle control. check_solvent->sol_solvent No

References

Technical Support Center: Analysis of Antazoline Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of Antazoline Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[1][2][3] The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the silica surface of the HPLC column.[1][2][3]

To mitigate peak tailing, consider the following solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.8-3.0) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[1][4][5]

  • Use of Mobile Phase Additives: Incorporating a basic additive like triethylamine (TEA) into the mobile phase can help to mask the active silanol sites and improve peak shape.[4][6]

  • Column Selection: Employing a highly deactivated column with end-capping or a column with a different stationary phase (e.g., C18-PFP) can minimize silanol interactions.[4][6]

  • Lower Analyte Concentration: Overloading the column can also lead to peak tailing. Try reducing the amount of sample injected.[7]

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time variability can stem from several factors:

  • Mobile Phase Composition: In reversed-phase chromatography, even small changes in the mobile phase composition, particularly the organic solvent percentage, can lead to significant shifts in retention time.[8] Ensure your mobile phase is prepared accurately and consistently. It is recommended to prepare the mobile phase gravimetrically rather than volumetrically.[8]

  • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven is crucial for maintaining a stable temperature.[8][9] A general rule is that a 1°C change in temperature can alter retention times by 1-2%.[8]

  • Column Equilibration: Insufficient column equilibration between runs, especially during gradient analysis, can cause retention time drift.[10][11]

  • Pump Performance: Inconsistent flow rates due to pump issues, such as leaks or worn seals, can also lead to variable retention times.[9]

Q3: I am experiencing a noisy or drifting baseline in my chromatogram. How can I resolve this?

A3: Baseline noise and drift can obscure peaks and affect quantification.[11][12] Potential causes and solutions include:

  • Mobile Phase Issues: Dissolved gases in the mobile phase are a common cause of baseline noise.[10] Ensure your mobile phase is thoroughly degassed. Using high-purity solvents is also essential, as contaminants can create a noisy baseline, especially in gradient elution.[13]

  • Detector Problems: A dirty flow cell or a failing detector lamp can contribute to baseline noise.[14] Flushing the flow cell and checking the lamp's performance may be necessary.

  • System Leaks: Leaks in the HPLC system, even minor ones, can cause pressure fluctuations that manifest as baseline noise.[14]

  • Temperature Fluctuations: Unstable temperatures in the detector or column can cause the baseline to drift.[10]

Q4: What are "ghost peaks," and why am I seeing them in my blank injections?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram, including blank runs.[15][16] They can originate from several sources:

  • Mobile Phase Contamination: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, particularly during gradient analysis.[13][15]

  • System Contamination: Carryover from previous injections is a frequent cause.[17][18] Ensure your autosampler's wash routine is effective. Contaminants can also leach from system components like tubing, seals, and vials.[18]

  • Sample Preparation: Contaminants can be introduced during sample preparation from glassware, filters, or vials.[15]

To troubleshoot ghost peaks, a systematic approach is needed. This involves running blank gradients, injecting pure solvents, and sequentially removing components (like the column) to isolate the source.[15][18]

Experimental Protocols and Data

Below are summarized experimental conditions from published methods for the analysis of this compound. This data can serve as a starting point for method development or for comparison with your current analytical conditions.

Summary of HPLC/UHPLC Conditions for this compound Analysis
ParameterMethod 1[4][6]Method 2[19]Method 3[20]
Technique UHPLCHPLCHPLC
Column ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm)Shimpack VP-ODS (250 x 4.6 mm)C18
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0) with 0.5% TEA (60:40, v/v)Acetonitrile/Tetrahydrofuran/1% Phosphoric Acid (18:5:77, v/v)Phosphate Buffer/Methanol (80:20)
Flow Rate 0.6 mL/min1.8 mL/min1.5 mL/min
Detection Wavelength 285 nm230 nm285 nm
Column Temperature 40 °CNot SpecifiedRoom Temperature
Injection Volume 1.0 µLNot SpecifiedNot Specified
Retention Time (Antazoline HCl) 1.86 min8.17 minNot Specified
Tailing Factor (Antazoline HCl) 0.97Not SpecifiedNot Specified
Detailed Experimental Protocols

Method 1: UHPLC-PDA Assay for Simultaneous Determination of this compound and Naphazoline Hydrochloride [4][6]

  • Instrumentation: Ultra-High Performance Liquid Chromatography system with a PDA detector.

  • Column: ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) containing 0.5% triethylamine in a 60:40 (v/v) ratio.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 285 nm.

  • Injection Volume: 1.0 µL.

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase.

Method 2: Simultaneous Determination of Tetrahydrozoline Hydrochloride and this compound in Ophthalmic Solutions using HPLC [19]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-VIS detector.

  • Column: Shimpack VP-ODS (250 x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran (THF), and 1% v/v phosphoric acid aqueous solution in a ratio of 18:5:77 (v/v).

  • Flow Rate: 1.8 mL/min.

  • Detection: 230 nm.

  • Internal Standard: Sulphamethoxazole.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for Antazoline HCl HPLC Analysis start Start Analysis problem Chromatographic Problem Identified? start->problem peak_tailing Peak Tailing? problem->peak_tailing Yes end_good Analysis Successful problem->end_good No rt_shift Retention Time Shift? peak_tailing->rt_shift No solution_peak_tailing Adjust Mobile Phase pH (2.8-3.0) Add Triethylamine Check for Column Overload Use End-capped Column peak_tailing->solution_peak_tailing Yes baseline_issue Baseline Noise/Drift? rt_shift->baseline_issue No solution_rt_shift Check Mobile Phase Prep Ensure Stable Column Temp Verify Flow Rate Allow Sufficient Equilibration rt_shift->solution_rt_shift Yes ghost_peaks Ghost Peaks? baseline_issue->ghost_peaks No solution_baseline Degas Mobile Phase Check for Leaks Clean Detector Flow Cell Check Lamp Status baseline_issue->solution_baseline Yes solution_ghost_peaks Run Blank Gradient Check Solvent Purity Optimize Wash Method Check Vials/Caps ghost_peaks->solution_ghost_peaks Yes end_review Review and Re-run ghost_peaks->end_review No solution_peak_tailing->end_review solution_rt_shift->end_review solution_baseline->end_review solution_ghost_peaks->end_review end_review->start

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

References

Minimizing off-target effects of Antazoline Hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Antazoline Hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a first-generation antihistamine. Its primary on-target activity is the antagonism of the histamine H1 receptor. By binding to this receptor, it blocks the action of histamine, which is involved in allergic responses.

Q2: What are the known major off-target effects of this compound in a cell culture setting?

A2: The most well-documented off-target effects of this compound include:

  • Anticholinergic Activity: It can block muscarinic acetylcholine receptors.

  • Ion Channel Modulation: It has been shown to inhibit sodium (Na+), potassium (K+), and calcium (Ca2+) channels. This can lead to changes in cellular excitability and, notably, prolongation of the QT interval in cardiomyocytes.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: To minimize off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell line through dose-response studies.

  • Cell Line Selection: If possible, use cell lines with low expression of the off-target receptors or ion channels.

  • Use of Selective Antagonists: To confirm that an observed effect is due to an off-target activity, you can co-treat with a selective antagonist for the suspected off-target. For example, to confirm anticholinergic effects, you could use a specific muscarinic receptor antagonist.

  • Control Experiments: Always include appropriate controls, such as vehicle-only treated cells and cells treated with a more selective H1 antagonist, to differentiate between on-target, off-target, and non-specific effects.

Q4: At what concentration are off-target effects of this compound typically observed?

A4: The concentration at which off-target effects become significant can vary depending on the cell type and the specific off-target. Generally, off-target activities are more pronounced at higher concentrations. It is crucial to perform a thorough literature search for reported IC50 or EC50 values for your cell line of interest and to conduct your own dose-response experiments.

Troubleshooting Guides

Problem 1: Unexpected changes in cell signaling pathways unrelated to H1 receptor antagonism.
  • Possible Cause: This could be due to Antazoline's off-target effects on other G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors.

  • Troubleshooting Steps:

    • Confirm Muscarinic Receptor Expression: Check the expression of muscarinic receptor subtypes (M1-M5) in your cell line using techniques like RT-qPCR or western blotting.

    • Competitive Antagonism Assay: Perform a functional assay (e.g., calcium flux assay) in the presence of a known muscarinic agonist (like carbachol) with and without Antazoline. A rightward shift in the agonist's dose-response curve in the presence of Antazoline suggests competitive antagonism at muscarinic receptors.

    • Use a Selective H1 Antagonist: As a control, use a second-generation, more selective H1 antagonist that lacks significant anticholinergic activity to see if the unexpected signaling changes persist.

Problem 2: Observed cytotoxicity or changes in cell viability at concentrations intended for H1 antagonism.
  • Possible Cause: This could be a result of off-target effects on critical ion channels, leading to disruptions in cellular homeostasis.

  • Troubleshooting Steps:

    • Assess Ion Channel Activity: If your cell line is amenable to electrophysiology, patch-clamp experiments can directly measure the effect of Antazoline on sodium, potassium, and calcium currents.

    • Membrane Potential Assays: Use fluorescent membrane potential-sensitive dyes to assess changes in cellular membrane potential in response to Antazoline treatment.

    • Lower the Concentration: Determine the cytotoxic concentration (CC50) of Antazoline for your cell line and work with concentrations well below this value.

Problem 3: Inconsistent or variable experimental results.
  • Possible Cause: This could be due to the multi-target nature of Antazoline, where slight variations in experimental conditions (e.g., cell density, passage number) can alter the balance of its on- and off-target effects.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure strict adherence to standardized protocols for cell seeding density, passage number, and media composition.

    • Perform Regular Quality Control: Routinely check your cell line for mycoplasma contamination and verify its identity.

    • Dose-Response Curves: Generate full dose-response curves for your primary endpoint to identify the optimal concentration range where the on-target effect is maximal and off-target effects are minimized.

Quantitative Data Summary

The following tables summarize the known and potential binding affinities and functional potencies of this compound. Note that these values can be cell-type and assay-dependent.

Table 1: On-Target Activity of this compound

TargetActionCell LineAssay TypeIC50 / KiReference
Histamine H1 ReceptorAntagonistVariousRadioligand Binding~10 nM (Ki)[1]

Table 2: Potential Off-Target Activities of this compound

Off-Target ClassSpecific TargetActionCell LineAssay TypeIC50 / KiReference
Anticholinergic Muscarinic Receptors (M1-M5)Antagonist-Radioligand BindingData not readily available-
Ion Channel Voltage-gated Sodium Channels (e.g., Nav1.5)Blocker-ElectrophysiologyData not readily available-
Ion Channel hERG (Kv11.1) Potassium ChannelBlocker-ElectrophysiologyData not readily available-
Ion Channel Voltage-gated Calcium Channels (P/Q- and N-type)BlockerStriatal NeuronsElectrophysiologyData not readily available[2]

Note: Specific IC50/Ki values for Antazoline's off-target effects are not widely published. Researchers should determine these values empirically in their experimental system.

Experimental Protocols

Protocol 1: Cell-Based Assay for Anticholinergic Activity

This protocol is adapted from methods using cell lines stably expressing muscarinic receptors.[3][4][5]

Objective: To determine the anticholinergic activity of this compound by measuring its ability to inhibit the intracellular calcium mobilization induced by a muscarinic agonist.

Materials:

  • HEK293 cells stably expressing a muscarinic receptor subtype (e.g., M1 or M3).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., Carbachol).

  • This compound.

  • A selective muscarinic antagonist as a positive control (e.g., Atropine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the muscarinic receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (Atropine) in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the different concentrations of this compound or control to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a baseline reading, add a pre-determined concentration of the muscarinic agonist (e.g., Carbachol at its EC80) to all wells.

  • Data Analysis: The increase in fluorescence upon agonist addition represents intracellular calcium mobilization. Calculate the percentage of inhibition of the agonist response by this compound at each concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro QT Prolongation Assay using Microelectrode Arrays (MEAs)

This protocol is based on the use of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[6]

Objective: To assess the potential of this compound to prolong the field potential duration (FPD), an in vitro correlate of the QT interval.

Materials:

  • hiPSC-CMs.

  • MEA plates (e.g., 48- or 96-well).

  • MEA system with integrated data acquisition and analysis software.

  • Maintenance medium for hiPSC-CMs.

  • This compound.

  • A known hERG channel blocker as a positive control (e.g., E-4031).

  • Vehicle control (e.g., DMSO).

Procedure:

  • Cell Plating: Plate the hiPSC-CMs onto the MEA plates according to the manufacturer's protocol. Allow the cells to form a spontaneously beating syncytium (typically 7-14 days).

  • Baseline Recording: Place the MEA plate on the recording platform and allow the cells to equilibrate. Record the baseline field potentials for at least 10 minutes.

  • Compound Addition: Prepare serial dilutions of this compound, the positive control, and the vehicle control. Add the compounds to the respective wells.

  • Post-Dose Recording: Record the field potentials for a defined period after compound addition (e.g., 30 minutes).

  • Data Analysis: The MEA software will detect and analyze the field potentials. The key parameter to measure is the FPD. Calculate the change in FPD from baseline for each concentration of this compound. A significant increase in FPD indicates a potential for QT prolongation.

Visualizations

Signaling Pathways

OnTarget_Signaling cluster_OnTarget On-Target: H1 Receptor Antagonism Antazoline Antazoline Hydrochloride H1R Histamine H1 Receptor (Gq-coupled) Antazoline->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Activates Histamine Histamine Histamine->H1R Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, vasodilation) Ca_Release->Allergic_Response PKC->Allergic_Response

Caption: On-target signaling pathway of this compound.

OffTarget_Signaling cluster_OffTarget Off-Target: Anticholinergic & Ion Channel Effects cluster_Anticholinergic Anticholinergic Effect cluster_IonChannel Ion Channel Modulation Antazoline Antazoline Hydrochloride Muscarinic_R Muscarinic Receptors (M1-M5) Antazoline->Muscarinic_R Blocks Na_Channel Voltage-gated Na⁺ Channels Antazoline->Na_Channel Blocks K_Channel hERG K⁺ Channels Antazoline->K_Channel Blocks Ca_Channel Voltage-gated Ca²⁺ Channels Antazoline->Ca_Channel Blocks Downstream_Cholinergic Cholinergic Signaling Muscarinic_R->Downstream_Cholinergic Acetylcholine Acetylcholine Acetylcholine->Muscarinic_R Activates Cell_Excitability Altered Cellular Excitability Na_Channel->Cell_Excitability K_Channel->Cell_Excitability Ca_Channel->Cell_Excitability

Caption: Key off-target signaling pathways of this compound.

Experimental Workflows

Troubleshooting_Workflow start Unexpected Experimental Outcome with Antazoline check_concentration Is the lowest effective concentration being used? start->check_concentration dose_response Perform a dose-response experiment. check_concentration->dose_response No off_target_hypothesis Hypothesize potential off-target effect (e.g., anticholinergic, ion channel). check_concentration->off_target_hypothesis Yes dose_response->off_target_hypothesis select_assay Select appropriate off-target assay. off_target_hypothesis->select_assay perform_assay Perform off-target assay (e.g., Calcium Flux, MEA). select_assay->perform_assay analyze_results Analyze results and determine IC50. perform_assay->analyze_results mitigate Mitigate effect: - Lower concentration - Use selective antagonist - Change cell line analyze_results->mitigate end Problem Resolved mitigate->end

Caption: General troubleshooting workflow for Antazoline experiments.

References

Antazoline Hydrochloride: No Documented Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches have revealed no documented evidence of antazoline hydrochloride interfering with common laboratory assays, such as immunoassays or clinical chemistry panels. The body of scientific and technical information available focuses on the development of precise analytical methods, like high-performance liquid chromatography (HPLC), to accurately measure concentrations of this compound in pharmaceutical preparations without interference from other components of the medication.

While direct interference by this compound in laboratory assays is not reported, it is a common phenomenon for various medications to cause unexpected results in laboratory tests. This can occur through several mechanisms, including:

  • Cross-reactivity: A drug or its metabolite may have a similar chemical structure to the substance being measured (analyte), causing it to be recognized by the antibodies used in an immunoassay. This can lead to falsely elevated results.[1][2][3][4]

  • Enzyme Inhibition or Activation: In assays that rely on enzymatic reactions, a drug may inhibit or enhance the activity of the enzyme, leading to inaccurate measurements.

  • Physicochemical Alterations: Some drugs can change the physical or chemical properties of a sample, such as its pH or turbidity, which can affect the analytical process.

Given the absence of specific data for this compound, the following technical support guide is provided as a hypothetical framework . It is designed to illustrate the format and type of information that would be relevant for researchers encountering drug-induced assay interference. The scenarios and data presented below are purely illustrative and are not based on documented interactions of this compound.

Technical Support Center: Troubleshooting Guides and FAQs (Hypothetical Scenario)

This guide addresses potential, though undocumented, interference of this compound with common laboratory assays.

Troubleshooting Guides

Question: We are observing unexpectedly high results in our competitive ELISA for a specific peptide after treating our cell cultures with a new compound library that includes this compound. Could antazoline be the cause?

Answer:

While there is no published evidence of this compound interfering with ELISA assays, a structural similarity between antazoline and your peptide of interest could theoretically lead to cross-reactivity.

Troubleshooting Steps:

  • Confirm the Interference:

    • Run a control experiment by spiking a known negative sample with this compound at the same concentration used in your cell culture experiments.

    • Analyze this sample using your competitive ELISA. If the result is positive, it suggests direct interference.

  • Determine the Nature of Interference:

    • Perform a serial dilution of the antazoline-spiked sample. If the results do not dilute linearly, it is a strong indicator of assay interference.

  • Mitochondrial Assay Interference:

    • If you are also performing cell viability assays, be aware that some compounds can interfere with assays that rely on mitochondrial function (e.g., MTT, XTT). Consider using an alternative method that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH release).

  • Consult the Assay Manufacturer:

    • Contact the technical support for your ELISA kit. They may have a list of known interfering substances.

dot

Caption: Troubleshooting workflow for suspected assay interference.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of antazoline and could it theoretically cross-react in an immunoassay for histamine?

A1: Antazoline is a first-generation antihistamine.[5] Its structure contains an imidazoline ring. While it acts as a histamine H1 receptor antagonist, its structure is distinct from histamine. Direct cross-reactivity in a histamine immunoassay is unlikely but not impossible, depending on the specificity of the antibodies used in the assay.

Q2: Can this compound affect the results of clinical chemistry assays?

A2: There is no data to suggest that this compound interferes with common clinical chemistry assays such as those for electrolytes, liver enzymes, or kidney function.

Q3: We are using a fluorescence-based assay. Could antazoline interfere with our readings?

A3: Some compounds can exhibit autofluorescence, which can interfere with fluorescence-based assays. To test for this, measure the fluorescence of a sample containing only this compound in the assay buffer at the excitation and emission wavelengths of your fluorophore.

dot

Signal_Pathway_Hypothetical Antazoline Antazoline Antibody Assay Antibody Antazoline->Antibody Hypothetical Cross-reactivity Complex Antibody-Analyte Complex Antibody->Complex Analyte Target Analyte Analyte->Antibody Signal Assay Signal Complex->Signal

Caption: Hypothetical cross-reactivity of antazoline in a competitive ELISA.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data from a study investigating the interference of antazoline in a competitive ELISA for Peptide X.

Assay TypeAnalyteAntazoline Concentration (µM)Observed Effect% False Positivity
Competitive ELISAPeptide X1No significant effect< 1%
10Moderate increase in signal15%
100Significant increase in signal45%
Fluorescence PolarizationKinase Y1 - 100No significant effect< 1%

Experimental Protocol: Assessing Antazoline Interference in a Competitive ELISA

Objective: To determine if this compound cross-reacts with the antibody used in the competitive ELISA for Peptide X.

Materials:

  • Competitive ELISA kit for Peptide X

  • This compound

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Methodology:

  • Preparation of Antazoline Solutions:

    • Prepare a 10 mM stock solution of this compound in PBS.

    • Perform serial dilutions in PBS to create working solutions with concentrations of 1, 10, and 100 µM.

  • Assay Procedure:

    • Follow the manufacturer's protocol for the competitive ELISA kit.

    • For the experimental wells, instead of adding the Peptide X standard or sample, add the different concentrations of the this compound working solutions.

    • For the negative control wells, add PBS only.

    • For the positive control wells, use the Peptide X standard provided in the kit.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the percentage of signal inhibition for the antazoline-containing wells relative to the negative control.

    • Compare the signal generated by the antazoline solutions to the standard curve generated with Peptide X to determine the degree of false positivity.

References

Validation & Comparative

Validating the anti-HBV activity of Antazoline Hydrochloride in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-Hepatitis B Virus (HBV) activity of Antazoline Hydrochloride with other established antiviral agents. The data presented is compiled from in vitro studies, offering a quantitative and methodological overview for researchers exploring novel anti-HBV therapies.

Performance Comparison of Anti-HBV Compounds

The antiviral efficacy of this compound has been evaluated in hepatoma cell lines, demonstrating its potential to inhibit HBV replication. The following tables summarize the 50% effective concentration (EC50) values of this compound and other anti-HBV compounds in various cell lines. Lower EC50 values indicate higher potency.

Table 1: Anti-HBV Activity of this compound in Different Cell Lines

CompoundCell LineEC50 (µM)Reference
This compoundHepAD382.910[1][2][1][2]
This compoundHuh72.349[1][2][1][2]

Table 2: Comparative Anti-HBV Activity of Various Compounds

CompoundCell LineEC50 (µM)Reference
This compound HepAD38 2.910 [1][2][1][2]
Arbidol HydrochlorideHepAD384.321[1][2][1][2]
LamivudineHuh7 (transfected)0.131[2][2]
EntecavirHepG2.2.150.0007[3][3]
TenofovirHepG2.2.151.1[4][4]
TelbivudineHepG2.2.150.007[3][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited in this guide.

Cell Lines and Culture
  • HepAD38 cells: A stable tetracycline-inducible HBV-expressing cell line derived from the human hepatoblastoma cell line HepG2. These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 400 µg/mL G418, and 1.1 µg/mL tetracycline (to suppress HBV expression during routine culture). To induce HBV replication for experiments, tetracycline is removed from the culture medium.

  • Huh7 cells: A human hepatoma cell line commonly used in liver cancer and virology research. They are typically cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For HBV studies, these cells can be transiently transfected with HBV-expressing plasmids.

  • HepG2.2.15 cells: A constitutively HBV-producing cell line derived from HepG2 cells, which are widely used for in vitro screening of anti-HBV drugs. They are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 200 µg/mL G418.

Quantification of Extracellular HBV DNA by qPCR

This assay measures the amount of viral DNA released into the cell culture supernatant, which is a key indicator of viral replication and secretion.

  • Sample Collection: Cell culture supernatants are collected at specified time points after drug treatment.

  • Viral DNA Extraction: The supernatant is treated with DNase I to remove any contaminating plasmid DNA. Viral particles are then lysed using a lysis buffer (e.g., containing proteinase K and SDS) to release the viral DNA. The DNA is subsequently purified using a commercial DNA extraction kit or a phenol-chloroform extraction method.

  • Quantitative PCR (qPCR): The purified HBV DNA is quantified using a real-time PCR machine with primers and a probe specific for a conserved region of the HBV genome. A standard curve is generated using a plasmid containing the HBV genome at known concentrations to determine the absolute copy number of HBV DNA in the samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg and HBeAg

ELISA is used to quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) secreted into the cell culture supernatant.

  • Coating: A 96-well microplate is coated with a capture antibody specific for HBsAg or HBeAg and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and a series of standards of known antigen concentrations are added to the wells and incubated.

  • Detection Antibody: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells and incubated.

  • Substrate Addition: The plate is washed again, and a substrate for the enzyme is added, leading to a color change.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength using a microplate reader. The concentration of the antigen in the samples is determined by comparing their absorbance to the standard curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of the tested compounds.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of around 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To better illustrate the processes involved in validating the anti-HBV activity of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Collection cluster_analysis Analysis cluster_results Results start Seed HepAD38 or Huh7 cells treat Treat with this compound (various concentrations) start->treat control Untreated Control start->control supernatant Collect Supernatant treat->supernatant cells Collect Cells treat->cells control->supernatant control->cells qpcr qPCR for Extracellular HBV DNA supernatant->qpcr elisa ELISA for HBsAg & HBeAg supernatant->elisa mtt MTT Assay for Cell Viability cells->mtt ec50 Determine EC50 qpcr->ec50 cc50 Determine CC50 mtt->cc50 si Calculate Selectivity Index (SI) (CC50 / EC50) ec50->si cc50->si

Caption: Experimental workflow for validating the anti-HBV activity of this compound.

Hypothesized Signaling Pathway for this compound's Anti-HBV Action

While the precise signaling pathway modulated by this compound in the context of HBV infection has not been definitively elucidated, its known pharmacological activities and observed effects on HBV suggest a potential mechanism. This compound is a known H1-receptor antagonist and has been shown to affect intracellular calcium signaling.[4] The inhibition of extracellular HBV DNA without a significant impact on intracellular viral components suggests an interference with the viral secretion pathway. Therefore, a plausible hypothesis is that this compound modulates signaling cascades that regulate vesicular transport and exocytosis.

hypothesized_pathway cluster_cell Hepatocyte cluster_signaling Intracellular Signaling Cascade cluster_hbv HBV Life Cycle antazoline Antazoline Hydrochloride h1r H1 Receptor antazoline->h1r Antagonizes ca_channel Calcium Channels antazoline->ca_channel Inhibits plc PLC Activation h1r->plc ca_release Intracellular Ca2+ Release ca_channel->ca_release ip3_dag IP3 / DAG Production plc->ip3_dag ip3_dag->ca_release vesicular_transport Modulation of Vesicular Transport & Secretory Pathway ca_release->vesicular_transport hbv_secretion HBV Virion Secretion vesicular_transport->hbv_secretion Inhibits hbv_assembly HBV Virion Assembly hbv_assembly->hbv_secretion

Caption: Hypothesized signaling pathway of this compound's anti-HBV effect.

Conclusion

The available in vitro data suggests that this compound is a promising candidate for further investigation as an anti-HBV agent. It demonstrates dose-dependent inhibition of HBV DNA secretion in relevant cell lines. Its efficacy, when compared to some established antivirals, warrants further preclinical and potentially clinical evaluation. The hypothesized mechanism of action, involving the modulation of the host cell's secretory pathway, presents a novel approach to anti-HBV therapy that could be further explored to understand its full potential and to identify new therapeutic targets. Researchers are encouraged to utilize the provided protocols and comparative data to build upon these initial findings.

References

Statistical Validation of Antazoline Hydrochloride's Efficacy in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data supporting the efficacy of Antazoline Hydrochloride in its primary therapeutic areas: allergic conjunctivitis and cardiac arrhythmias. Through a detailed comparison with alternative treatments, supported by quantitative data and experimental protocols, this document aims to offer an objective resource for researchers and drug development professionals.

Allergic Conjunctivitis: Rapid Symptom Relief

Antazoline, a first-generation antihistamine, is a well-established treatment for the ocular itching, tearing, and redness associated with allergic conjunctivitis. It is most commonly formulated in combination with a vasoconstrictor, such as naphazoline or tetryzoline, to provide rapid and comprehensive symptom relief. Clinical studies have consistently demonstrated the superiority of these combination products over placebo and their individual components.

Comparative Efficacy in Allergic Conjunctivitis

The following table summarizes the key efficacy data from clinical trials comparing antazoline-containing eye drops with other topical treatments for allergic conjunctivitis.

Treatment ComparisonKey Efficacy EndpointResultsReference
Antazoline 0.5% / Naphazoline 0.05% vs. Placebo Reduction in conjunctival inflammation and photophobiaStatistically significantly superior to placebo.[1]
Antazoline 0.5% / Naphazoline 0.05% vs. Individual Components Prophylactic efficacy (reduced need for post-challenge epinephrine)The combination product was significantly more effective.[1]
Antazoline / Tetryzoline vs. Levocabastine Onset of actionAntazoline/Tetryzoline demonstrated a faster onset of action (30 minutes after first administration, p = 0.0395).
Naphazoline / Antazoline vs. Olopatadine, Ketotifen, Fluorometholone, etc. Good improvement of symptoms (≥75% reduction) at week 4Achieved by over 70% of patients treated with epinastine, ketotifen, fluorometholone, and olopatadine. Naphazoline/antazoline showed lower tolerability.
Experimental Protocol: Allergic Conjunctivitis Clinical Trial

The following is a generalized experimental workflow for a clinical trial evaluating the efficacy of antazoline in allergic conjunctivitis, based on common study designs.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis start Patient Recruitment (History of Allergic Conjunctivitis) inclusion Inclusion/Exclusion Criteria Assessment start->inclusion randomization Randomization inclusion->randomization treatment_a Group A: Antazoline Combination Eye Drops randomization->treatment_a Treatment Allocation treatment_b Group B: Comparator (e.g., Levocabastine) randomization->treatment_b Treatment Allocation treatment_c Group C: Placebo randomization->treatment_c Treatment Allocation assessment_0 Baseline Assessment (Signs & Symptoms Score) assessment_1 Follow-up Assessments (e.g., Day 1, Week 1, Week 2) assessment_0->assessment_1 Treatment Period assessment_final Final Assessment assessment_1->assessment_final Treatment Period analysis Statistical Analysis (Comparison of Efficacy & Safety) assessment_final->analysis

Experimental workflow for a typical allergic conjunctivitis clinical trial.

Signaling Pathway: Antihistaminergic Action

Antazoline exerts its therapeutic effect in allergic conjunctivitis by acting as a histamine H1 receptor antagonist. This action blocks the downstream signaling cascade initiated by histamine binding, thereby reducing the classic symptoms of an allergic reaction.

G cluster_allergen Allergen Exposure cluster_receptor Receptor Binding cluster_symptoms Allergic Symptoms allergen Allergen mast_cell Mast Cell allergen->mast_cell histamine Histamine Release mast_cell->histamine h1_receptor Histamine H1 Receptor histamine->h1_receptor Binds to symptoms Itching, Redness, Swelling h1_receptor->symptoms Activates antazoline Antazoline antazoline->h1_receptor Blocks

Antazoline's mechanism of action in allergic conjunctivitis.

Cardiac Arrhythmias: A Novel Antiarrhythmic Agent

More recently, antazoline has gained attention for its antiarrhythmic properties, particularly in the pharmacological cardioversion of recent-onset atrial fibrillation (AF). Clinical studies, most notably the CANT (Cardioversion with ANTazoline) and CANT II registries, have demonstrated its efficacy and safety in this indication, positioning it as a viable alternative to established antiarrhythmic drugs.

Comparative Efficacy in Atrial Fibrillation Cardioversion

The following tables summarize the key efficacy and safety data from the CANT and CANT II studies, comparing intravenous antazoline with amiodarone and propafenone.

Efficacy Data from the CANT Study

Treatment GroupNumber of Patients (n)Cardioversion Success Rate
Antazoline 10985.3%
Amiodarone 21066.7%
Propafenone 4278.6%
  • Antazoline vs. Amiodarone: Relative Risk (RR) 1.28 (95% CI, 1.13–1.45; P<0.001)[2][3]

  • Antazoline vs. Propafenone: RR 1.09 (95% CI, 0.91–1.30; P=0.317)[2][3]

Efficacy Data from the CANT II Study (Before Propensity Score Matching)

Treatment GroupNumber of Patients (n)Cardioversion Success Rate
Antazoline alone 60078.3%
Amiodarone 28766.9%
Propafenone 15072.7%
  • Antazoline vs. Amiodarone: RR 1.17 (95% CI, 1.07-1.28; P <0.001)[4][5]

  • Antazoline vs. Propafenone: RR 1.08 (95% CI, 0.97-1.20; P = 0.14)[4][5]

Safety Data from the CANT Study

Treatment GroupSafety Endpoint Events*
Antazoline 0
Non-Antazoline Cohort 5

*Safety endpoint included bradycardia <45 bpm, hypotension, syncope, or death.[2][3]

Experimental Protocol: AnPAF Study for Atrial Fibrillation

The AnPAF (Antazoline in Paroxysmal Atrial Fibrillation) study is a randomized, double-blind, placebo-controlled trial designed to assess the clinical efficacy of antazoline in the rapid cardioversion of AF. The following diagram illustrates the study's workflow.

G cluster_screening Patient Selection cluster_treatment Intervention cluster_observation Observation & Endpoints cluster_analysis Analysis start Eligible Patients (Paroxysmal AF < 43h) inclusion Informed Consent & Baseline ECG start->inclusion randomization Randomization inclusion->randomization treatment_antazoline Antazoline Group: IV boluses of 50mg up to 250mg randomization->treatment_antazoline treatment_placebo Placebo Group: IV boluses of 0.9% Saline randomization->treatment_placebo observation Continuous ECG Monitoring treatment_antazoline->observation treatment_placebo->observation primary_endpoint Primary Endpoint: Conversion to Sinus Rhythm observation->primary_endpoint secondary_endpoints Secondary Endpoints: Time to Conversion, Recurrence of AF, Adverse Events observation->secondary_endpoints analysis Intention-to-Treat Analysis primary_endpoint->analysis secondary_endpoints->analysis

Workflow of the AnPAF clinical trial.

Proposed Antiarrhythmic Signaling Pathway

Antazoline's antiarrhythmic effect is described as "quinidine-like," suggesting it acts as a Class I antiarrhythmic agent by blocking sodium channels. This action is believed to increase the atrial refractory period and slow intra-atrial conduction, contributing to the termination of atrial fibrillation.

G cluster_channel Cardiac Myocyte Ion Channels cluster_potential Action Potential Modulation cluster_outcome Therapeutic Outcome na_channel Voltage-gated Sodium Channels conduction Decreased Atrial Conduction Velocity na_channel->conduction Leads to refractory Increased Atrial Refractory Period na_channel->refractory Leads to termination Termination of Atrial Fibrillation conduction->termination refractory->termination antazoline Antazoline antazoline->na_channel Blocks

Proposed antiarrhythmic mechanism of Antazoline.

Conclusion

The clinical trial data for this compound demonstrate its efficacy as a rapid-acting antihistamine for allergic conjunctivitis, particularly when combined with a vasoconstrictor. Furthermore, emerging evidence from large-scale registries supports its role as a safe and effective option for the pharmacological cardioversion of recent-onset atrial fibrillation, showing comparable or superior efficacy to standard antiarrhythmic agents. For researchers and drug development professionals, antazoline presents an interesting case of a well-established drug with a novel and clinically significant application. Further randomized controlled trials are warranted to solidify its place in the treatment algorithms for cardiac arrhythmias.

References

A Comparative Performance Analysis of Antazoline Hydrochloride in Established Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Antazoline hydrochloride, a first-generation ethylenediamine derivative antihistamine, has long been utilized for symptomatic relief of allergic conjunctivitis and nasal congestion.[1] Its pharmacological profile, however, extends beyond its well-documented histamine H1 receptor antagonism, with growing evidence supporting its utility in cardiology as an antiarrhythmic agent and in virology as a potential inhibitor of the Hepatitis B virus (HBV).[2][3] This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Antazoline's primary mechanism involves competitive, reversible inhibition of the histamine H1 receptor.[1] By binding to this receptor, it blocks the action of endogenous histamine, thereby preventing downstream effects such as vasodilation, increased vascular permeability, and sensory nerve stimulation that manifest as allergy symptoms.[4] As a first-generation antihistamine, it can cross the blood-brain barrier, which accounts for its sedative central nervous system effects.[2]

Furthermore, Antazoline exhibits anticholinergic properties, contributing to a reduction in ocular and nasal secretions.[2][4] Its antiarrhythmic effects are attributed to a "quinidine-like" property, which involves altering membrane permeability to sodium and potassium currents and prolonging the atrial refractory period.[2][5]

cluster_0 Physiological Response to Histamine cluster_1 Inhibitory Action of Antazoline Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor G_Protein Gq/11 Protein Activation H1_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) Ca_PKC->Symptoms Antazoline This compound Block Blockade of H1 Receptor Antazoline->Block Block->H1_Receptor cluster_efficacy cluster_safety Antazoline Antazoline Success Rate: 85.3% Propafenone Propafenone Success Rate: Comparable Antazoline->Propafenone Comparable Efficacy Amiodarone Amiodarone Success Rate: Lower Antazoline->Amiodarone Superior Efficacy Antazoline_Safety Low Complications Antazoline->Antazoline_Safety Propafenone_Safety Moderate Complications Propafenone->Propafenone_Safety Amiodarone_Safety Higher Complications Amiodarone->Amiodarone_Safety cluster_prep cluster_reaction cluster_processing cluster_analysis A Prepare Incubation Mixture: Antazoline + Human Hepatocytes or Recombinant CYP Enzymes B Incubate at 37°C A->B Start Incubation C Collect Samples at Time Points (e.g., 0 and 120 min) B->C D Terminate Reaction (Add Acetonitrile for Protein Precipitation) C->D Stop Reaction E Centrifuge to Separate Supernatant D->E F Analyze Supernatant using LC-HRMS E->F Inject Sample G Identify & Quantify Metabolites and Remaining Parent Drug F->G

References

A Comparative Analysis of the Therapeutic Index of Antazoline Hydrochloride and Other Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of antazoline hydrochloride against other commonly used antiarrhythmic drugs. While a precise numerical therapeutic index for this compound is not extensively documented in publicly available literature, this comparison synthesizes available data on therapeutic ranges, efficacy, and toxicity to offer an objective overview for research and drug development purposes.

Introduction

Antazoline, a first-generation antihistamine, has seen a resurgence in its use as an antiarrhythmic agent, particularly for the pharmacological cardioversion of atrial fibrillation.[1] Its quinidine-like, Class Ia antiarrhythmic properties make it a subject of renewed interest.[1][2] Understanding its therapeutic window in comparison to established antiarrhythmics is crucial for its potential repositioning in cardiac care. This guide will compare antazoline to representatives from different classes of antiarrhythmic drugs based on the Vaughan Williams classification.

Comparative Data on Therapeutic Ranges and Safety Profiles

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. Due to the difficulty in establishing a precise TI for many antiarrhythmics in clinical practice, therapeutic drug monitoring often relies on plasma concentration ranges. The following table summarizes the available data for antazoline and other selected antiarrhythmics.

Drug ClassDrugTherapeutic Plasma ConcentrationCommon Adverse EffectsProarrhythmic Potential
Class Ia This compound Not well establishedDrowsiness, nausea, vomiting, anticholinergic effects (dry mouth, blurred vision).[3][4]Can prolong QT interval, potential for Torsades de Pointes (TdP).[1]
Class IaQuinidine2-5 µg/mLCinchonism (tinnitus, headache, dizziness), gastrointestinal upset, thrombocytopenia.High, significant risk of TdP.
Class IaProcainamide4-10 µg/mLLupus-like syndrome, gastrointestinal distress, hypotension.Moderate, can cause TdP.
Class IaDisopyramide2-5 µg/mLSignificant negative inotropic effects (can worsen heart failure), anticholinergic effects.Moderate, risk of TdP.
Class III Amiodarone 1.0-2.5 µg/mL (for ventricular arrhythmias)Pulmonary fibrosis, thyroid dysfunction, hepatic toxicity, corneal microdeposits, skin discoloration.[5][6]Low, but can cause bradycardia and TdP, especially with other QT-prolonging drugs.[6]
Class II Propranolol (Beta-blocker) Not routinely monitored by plasma levels; dose is titrated to effect.Bradycardia, hypotension, fatigue, bronchospasm in susceptible individuals.[7]Low, primarily bradycardia.
Class IV Verapamil (Calcium Channel Blocker) 100-400 ng/mLConstipation, bradycardia, hypotension, worsening of heart failure.[8]Low, primarily bradycardia and AV block.

Experimental Protocols for Determining Antiarrhythmic Efficacy and Toxicity

The determination of a drug's therapeutic index involves a series of preclinical and clinical studies. Below are generalized experimental protocols relevant to assessing the efficacy and toxicity of antiarrhythmic drugs.

1. In Vivo Electrophysiological Studies in Animal Models:

  • Objective: To determine the effect of the drug on cardiac electrophysiological parameters.

  • Methodology:

    • Animal models (e.g., rabbits, dogs) are anesthetized and instrumented for intracardiac recordings.

    • Baseline electrophysiological parameters are recorded, including sinus cycle length, atrial-His (AH) and His-ventricular (HV) intervals, QRS duration, and QT interval.

    • The drug is administered intravenously at escalating doses.

    • Electrophysiological parameters are continuously monitored to assess changes in conduction, refractoriness, and repolarization.

    • Arrhythmias are induced (e.g., by programmed electrical stimulation) before and after drug administration to evaluate the drug's antiarrhythmic efficacy.

    • Toxic effects, such as significant bradycardia, AV block, or proarrhythmia, are noted.

2. Human Electrophysiological Studies:

  • Objective: To assess the electrophysiological effects of a drug in humans.

  • Methodology:

    • Patients undergoing electrophysiology studies for clinical indications are enrolled.

    • After obtaining informed consent, baseline intracardiac recordings are performed.

    • The investigational drug is administered, typically intravenously, at one or more dose levels.[9]

    • Changes in cardiac conduction, refractoriness, and arrhythmogenicity are measured.[9]

    • This allows for a direct assessment of the drug's effects on the human heart in a controlled setting.[9]

3. Dose-Ranging Clinical Trials for Efficacy and Safety:

  • Objective: To determine the optimal therapeutic dose and assess the safety profile in a patient population.

  • Methodology:

    • Patients with the target arrhythmia (e.g., atrial fibrillation) are randomized to receive different doses of the drug or a placebo.

    • The primary efficacy endpoint is typically the conversion of the arrhythmia to sinus rhythm or the prevention of arrhythmia recurrence.

    • Safety is monitored through the recording of adverse events, electrocardiograms (ECGs), and laboratory tests.

    • The therapeutic range is estimated by correlating plasma drug concentrations with efficacy and the incidence of adverse effects.

Signaling Pathways and Mechanisms of Action

The antiarrhythmic and toxic effects of these drugs are mediated through their interaction with various cardiac ion channels and receptors.

Class Ia antiarrhythmics primarily block the fast sodium channels (Nav1.5), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. They also block potassium channels, which prolongs the repolarization phase (Phase 3) and the effective refractory period.

ClassIa_Pathway Drug Class Ia Antiarrhythmic (e.g., Antazoline) Nav1_5 Fast Sodium Channel (Nav1.5) Drug->Nav1_5 Blocks K_Channel Potassium Channel (e.g., IKr) Drug->K_Channel Blocks Phase0 Phase 0 Depolarization (Reduced Slope) Nav1_5->Phase0 Affects Phase3 Phase 3 Repolarization (Prolonged) K_Channel->Phase3 Affects AP_Duration Action Potential Duration (Increased) Phase0->AP_Duration Phase3->AP_Duration ERP Effective Refractory Period (Increased) AP_Duration->ERP Proarrhythmic Proarrhythmic Effect (QT Prolongation, TdP) AP_Duration->Proarrhythmic Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic TI_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials InVitro In Vitro Ion Channel Assays Animal_EP Animal Electrophysiology & Arrhythmia Models InVitro->Animal_EP Tox Animal Toxicology Studies (LD50) Animal_EP->Tox Data_Integration Data Integration & Analysis Animal_EP->Data_Integration Phase1 Phase I: Healthy Volunteers (Safety, Pharmacokinetics) Tox->Phase1 Tox->Data_Integration Phase2 Phase II: Patients (Dose-Ranging for Efficacy & Safety) Phase1->Phase2 Phase3 Phase III: Larger Patient Population (Confirm Efficacy & Monitor Adverse Events) Phase2->Phase3 Phase3->Data_Integration TI_Estimation Therapeutic Index Estimation Data_Integration->TI_Estimation TI_Comparison_Logic Efficacy_A Therapeutic Efficacy Toxicity_A Adverse Effects Efficacy_B Therapeutic Efficacy Overlap_B Significant Overlap Efficacy_B->Overlap_B Toxicity_B Adverse Effects Dose_A Increasing Dose Dose_B Increasing Dose Overlap_B->Toxicity_B

References

Safety Operating Guide

Proper Disposal of Antazoline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Antazoline Hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is an H1 receptor antagonist that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2][3] It is classified as slightly hazardous to water and must not be disposed of with household garbage or released into the sewage system.[1] Proper disposal should be carried out in accordance with official regulations, typically through a licensed waste disposal company.[1][2]

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard information and disposal requirements for this compound.

Parameter Information Citation
Chemical Name This compound[1]
CAS Number 2508-72-7[1]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1][2][3]
Environmental Hazards Water Hazard Class 1 (Self-assessment): slightly hazardous for water.[1]
Prohibited Disposal Methods Do not dispose of with household garbage. Do not allow product to reach sewage system.[1]
Recommended Disposal Entrust disposal to a licensed waste disposal company. Must be made according to official regulations.[1][2]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of this compound in a laboratory setting. These procedures cover the handling of the pure substance, contaminated labware, and dilute aqueous solutions.

1. Pure this compound and Grossly Contaminated Materials:

This procedure applies to expired or unwanted solid this compound and any materials heavily contaminated with the substance (e.g., weighing boats, contaminated gloves, or paper towels from a spill).

  • Step 1: Segregation and Containerization.

    • Designate a specific, labeled waste container for "Non-Hazardous Pharmaceutical Waste" or "this compound Waste." This container should be made of a compatible material, such as polyethylene or polypropylene, with a secure, screw-top lid.[4]

    • Place all solid this compound waste and grossly contaminated materials directly into this container.

    • Do not mix with other waste streams, particularly hazardous chemical waste (e.g., solvents, acids, bases) or biohazardous waste.[4][5][6]

  • Step 2: Labeling.

    • Clearly label the waste container with the following information:

      • "Waste: this compound"

      • The date the first item of waste was added.

      • The primary hazards (e.g., "Harmful," "Irritant").

      • The name of the principal investigator or laboratory.

  • Step 3: Storage.

    • Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials.[4] This area should be clearly marked as a "Waste Accumulation Area."

  • Step 4: Disposal.

    • Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • The recommended final disposal method for pharmaceutical waste is incineration at a permitted facility to ensure complete destruction.[7][8][9]

2. Contaminated Labware (e.g., glassware, stir bars):

This procedure is for labware with residual amounts of this compound.

  • Step 1: Decontamination.

    • Rinse the contaminated labware three times with a suitable solvent in which this compound is soluble (e.g., water, ethanol).

    • Collect the rinsate from the first two rinses as chemical waste (see procedure 3). The third rinse can typically be disposed of down the drain, but consult your institutional guidelines.

  • Step 2: Disposal of Decontaminated Labware.

    • After triple rinsing, the labware can be washed with soap and water and returned to general use.

    • If the labware is to be disposed of, it can now be discarded as regular laboratory glass waste.

3. Dilute Aqueous Solutions and Rinsate:

This procedure applies to dilute aqueous solutions of this compound and the rinsate collected from decontaminating labware.

  • Step 1: Collection and Storage.

    • Collect all dilute aqueous solutions and the first two rinses in a clearly labeled, sealed container designated for "Aqueous this compound Waste."

    • Store this container in the laboratory's Waste Accumulation Area.

  • Step 2: Disposal.

    • Arrange for disposal through your institution's EHS office or a licensed chemical waste contractor.

    • Do not pour dilute solutions of this compound down the drain without consulting your institution's specific guidelines, as it is still considered slightly hazardous to aquatic life.[1]

Mandatory Visualization

The following diagrams illustrate the decision-making process for the proper disposal of this compound and a general workflow for handling chemical waste in a research environment.

Antazoline_Disposal_Workflow cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware start Identify this compound Waste waste_type What is the form of the waste? start->waste_type solid_waste Pure substance or grossly contaminated materials waste_type->solid_waste Solid liquid_waste Dilute aqueous solution or rinsate waste_type->liquid_waste Liquid labware Glassware, stir bars, etc. waste_type->labware Labware segregate_solid Segregate into labeled 'Non-Hazardous Pharmaceutical Waste' container solid_waste->segregate_solid store_solid Store in secure Waste Accumulation Area segregate_solid->store_solid dispose_solid Dispose via licensed waste contractor (incineration) store_solid->dispose_solid collect_liquid Collect in labeled 'Aqueous Waste' container liquid_waste->collect_liquid store_liquid Store in secure Waste Accumulation Area collect_liquid->store_liquid dispose_liquid Dispose via licensed waste contractor store_liquid->dispose_liquid decontaminate Triple rinse with appropriate solvent labware->decontaminate collect_rinsate Collect first two rinses as aqueous waste decontaminate->collect_rinsate dispose_labware Dispose of decontaminated labware as regular glass waste decontaminate->dispose_labware collect_rinsate->collect_liquid Experimental_Waste_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal experiment Experiment Conducted waste_generated Waste Generated experiment->waste_generated segregation Segregate Waste by Type (e.g., solid, liquid, sharps) waste_generated->segregation containerization Use Appropriate, Labeled Waste Containers segregation->containerization storage Store in Designated Satellite Accumulation Area containerization->storage ehs_pickup Schedule Pickup with EHS or Licensed Contractor storage->ehs_pickup documentation Complete Waste Manifest/ Documentation ehs_pickup->documentation final_disposal Final Disposal (e.g., Incineration) documentation->final_disposal

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.